Edonentan Hydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[[2-[2-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-(1,3-oxazol-2-yl)phenyl]methyl]-N,3,3-trimethylbutanamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O5S.H2O/c1-18-19(2)37-30-26(18)31-38(34,35)24-10-8-7-9-23(24)22-12-11-20(27-29-13-14-36-27)15-21(22)17-32(6)25(33)16-28(3,4)5;/h7-15H,16-17H2,1-6H3,(H,30,31);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUJTPHFVRXEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)C4=NC=CO4)CN(C)C(=O)CC(C)(C)C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181061 | |
| Record name | Edonentan monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264609-13-4 | |
| Record name | Edonentan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264609134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edonentan monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDONENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CCC8CH216 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Edonentan Hydrate: A Technical Guide to its Mechanism of Action as a Potent and Selective Endothelin-A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edonentan Hydrate, also known as BMS-207940, is a highly potent and selective antagonist of the endothelin-A (ETA) receptor. This document provides an in-depth technical overview of its mechanism of action, drawing from preclinical data. This compound exhibits a high binding affinity for the ETA receptor and demonstrates significant functional antagonism both in vitro and in vivo. Its pharmacological profile, including its selectivity and oral bioavailability, has made it a subject of interest in the study of endothelin-mediated pathophysiology. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways involved.
Core Mechanism of Action: Selective ETA Receptor Antagonism
This compound functions as a competitive antagonist at the endothelin-A (ETA) receptor, a G-protein coupled receptor (GPCR). The endothelin system, particularly the interaction of endothelin-1 (ET-1) with the ETA receptor, is a key regulator of vascular tone and cellular proliferation.[1] By binding to the ETA receptor, this compound blocks the binding of the endogenous ligand ET-1, thereby inhibiting its downstream physiological effects.
The primary consequences of ETA receptor activation by ET-1 include potent vasoconstriction and mitogenesis.[1] this compound's antagonism of this receptor leads to vasodilation and is anticipated to inhibit proliferative signaling in tissues where the ETA receptor is expressed, such as vascular smooth muscle cells.
Quantitative Pharmacological Data
The pharmacological characteristics of this compound have been quantified in several preclinical studies. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Parameter | Value | Species/Cell Line | Reference |
| Ki (ETA Receptor) | 10 pM | Human (expressed in CHO cells) | [1] |
| Selectivity (ETA vs. ETB) | 80,000-fold | Human (expressed in CHO cells) | [1] |
Table 2: In Vivo Pharmacological Activity
| Parameter | Value | Animal Model | Reference |
| Blockade of Big ET-1 Pressor Response | 30-fold more potent than BMS-193884 | Rat | [1] |
| Oral Bioavailability | 100% | Rat |
Table 3: Comparative Pharmacokinetic Parameters in Rats
| Compound | Systemic Clearance (Cl) | Steady-State Volume of Distribution (Vss) | Reference |
| Edonentan (BMS-207940) | Higher than BMS-193884 | Higher than BMS-193884 | |
| BMS-193884 | Baseline | Baseline |
Signaling Pathways
Activation of the ETA receptor by ET-1 initiates a cascade of intracellular signaling events. As a selective antagonist, this compound is presumed to inhibit these downstream pathways.
G-Protein Coupling and Downstream Effectors
The ETA receptor primarily couples to Gq and Gi proteins. The blockade of this initial step by this compound prevents the activation of key effector enzymes and the subsequent generation of second messengers.
Caption: this compound blocks ET-1 binding to the ETA receptor, preventing Gq activation and downstream signaling.
Mitogen-Activated Protein Kinase (MAPK) Pathway
ET-1 is a known activator of the MAPK/ERK pathway, which is crucial for cell proliferation and hypertrophy. By blocking the ETA receptor, this compound is expected to attenuate the activation of this pro-mitogenic signaling cascade.
Caption: Inhibition of ETA receptor by this compound prevents activation of the MAPK/ERK pathway.
Experimental Protocols
The following are representative methodologies for the key experiments cited in the characterization of this compound.
ETA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the ETA receptor.
References
Edonentan Hydrate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edonentan Hydrate, a potent and selective endothelin-A (ETA) receptor antagonist, has emerged as a significant molecule in cardiovascular research. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug development, offering detailed experimental protocols, quantitative data analysis, and a clear visualization of its mechanism of action.
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological and pathophysiological processes, including the regulation of vascular tone and cell proliferation. Its effects are mediated through two G protein-coupled receptor subtypes: the endothelin-A (ETA) and endothelin-B (ETB) receptors. The ETA receptor, predominantly located on vascular smooth muscle cells, is the primary mediator of ET-1-induced vasoconstriction. Consequently, antagonism of the ETA receptor has been a key strategy in the development of therapies for cardiovascular disorders such as hypertension and heart failure.
Edonentan, also known as BMS-207940, was identified as a highly potent and orally active ETA selective antagonist.[1] This guide details the scientific journey of this compound, from its rational design and synthesis to its pharmacological characterization.
Discovery and Rationale
The development of Edonentan was rooted in the optimization of a series of biphenylsulfonamide endothelin receptor antagonists. The core hypothesis was that merging the structural elements of known ETA antagonists could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. This strategic approach culminated in the discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide, the compound now known as Edonentan.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biological activity and pharmacokinetic properties.
Table 1: Receptor Binding Affinity
| Receptor | Binding Affinity (Ki) |
| Endothelin A (ETA) | 10 pM[1] |
Table 2: In Vivo Efficacy in Rats
| Parameter | Value |
| Oral Bioavailability | 100%[1] |
| Blockade of big ET-1 Pressor Response | Effective at 3-10 µmol/kg (orally)[1] |
Table 3: Comparative Pharmacokinetics in Rats
| Compound | Systemic Clearance (Cl) | Steady-State Volume of Distribution (Vss) |
| Edonentan (BMS-207940) | Improved | Improved |
| BMS-193884 | - | - |
| Source: |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Edonentan and a key biological assay used for its characterization.
Synthesis of Edonentan
The synthesis of Edonentan (N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide) is a multi-step process. The following protocol is a detailed representation of the chemical synthesis.
Experimental Workflow for the Synthesis of Edonentan
Caption: A flowchart illustrating the key steps in the chemical synthesis of Edonentan.
Step-by-Step Protocol:
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Suzuki Coupling: 2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)benzenesulfonamide is reacted with 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate in a solvent mixture of toluene, ethanol, and water. This reaction forms the biphenyl core of the molecule.
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Alkylation: The resulting N-(4,5-dimethyl-3-isoxazolyl)-4'-(2-oxazolyl)-[1,1'-biphenyl]-2-sulfonamide is then alkylated using a suitable reagent like 2-(bromomethyl)benzonitrile in the presence of a strong base such as sodium hydride in a solvent like dimethylformamide (DMF).
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Nitrile Reduction: The nitrile group of the resulting intermediate is reduced to a primary amine. This can be achieved through catalytic hydrogenation using a catalyst like Raney nickel.
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Amidation: Finally, the primary amine is acylated with 3,3-dimethylbutanoyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane to yield Edonentan.
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Purification: The final product is purified using standard techniques such as column chromatography to obtain this compound.
ETA Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of Edonentan for the ETA receptor.
Experimental Workflow for ETA Receptor Binding Assay
Caption: A workflow diagram outlining the major stages of an ETA receptor radioligand binding assay.
Step-by-Step Protocol:
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Membrane Preparation: Cell membranes expressing the human ETA receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells) that has been transfected with the receptor.
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Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA).
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Reaction Mixture: In a microtiter plate, combine the cell membranes, a fixed concentration of the radioligand [125I]ET-1, and varying concentrations of the unlabeled competitor (Edonentan).
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Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
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Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
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Quantification: Measure the radioactivity retained on the filters using a gamma counter.
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Data Analysis: Determine the concentration of Edonentan that inhibits 50% of the specific binding of [125I]ET-1 (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Mechanism of Action: ETA Receptor Signaling Pathway
Edonentan exerts its pharmacological effects by competitively blocking the binding of endothelin-1 to the ETA receptor. This prevents the activation of downstream signaling cascades that lead to vasoconstriction and cell proliferation.
Endothelin-A (ETA) Receptor Signaling Pathway
References
Edonentan Hydrate: A Technical Guide for Drug Development Professionals
An In-depth Review of a Potent and Selective Endothelin A (ETA) Receptor Antagonist
Edonentan Hydrate, also known to researchers as BMS-207940, is a highly potent and selective antagonist of the endothelin A (ETA) receptor.[1][2][3] Developed as a biphenylsulfonamide derivative, it represents a significant advancement in the pursuit of targeted therapies for conditions where the endothelin system is dysregulated, such as heart failure.[4][5] This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action for researchers, scientists, and drug development professionals.
Core Data Summary
The following tables present a consolidated view of the key pharmacodynamic and pharmacokinetic parameters of this compound, facilitating a clear comparison of its profile.
Table 1: Pharmacodynamic Profile of this compound
| Parameter | Value | Species | Notes |
| ETA Receptor Binding Affinity (Ki) | 10 pM | - | Demonstrates extremely high potency for the target receptor. |
| Selectivity (ETA vs. ETB) | 80,000-fold | - | Exhibits remarkable selectivity for the ETA receptor over the ETB receptor. |
| In Vivo Potency (Big ET-1 Pressor Response Blockade) | 30-fold greater than BMS-193884 | Rat | Significantly more potent in vivo compared to its predecessor compound. |
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Notes |
| Oral Bioavailability | 100% | Rat | Shows complete oral bioavailability in preclinical rat models. |
| Systemic Clearance (Cl) | Higher than BMS-193884 | Rat | Improved systemic clearance compared to the predecessor compound. |
| Steady-State Volume of Distribution (Vss) | Higher than BMS-193884 | Rat | Enhanced volume of distribution compared to the predecessor compound. |
| Duration of Action (Oral Dosing at 3 µmol/kg) | Enhanced relative to BMS-193884 | Rat | Demonstrates a longer duration of action after oral administration. |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the endothelin A (ETA) receptor. The endothelin system plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to ETA receptors on vascular smooth muscle cells. This binding initiates a signaling cascade that leads to vasoconstriction. By selectively blocking the ETA receptor, this compound prevents the binding of ET-1, thereby inhibiting this vasoconstrictive pathway.
Figure 1: this compound's Mechanism of Action.
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are synthesized from standard practices in the field and details mentioned in related research.
Radioligand Binding Assay for ETA Receptor Affinity
This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for the ETA receptor.
Figure 2: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human ETA receptor are prepared from a stable cell line (e.g., CHO cells). Cells are harvested, homogenized in a buffered solution, and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.
-
Binding Assay: The assay is performed in a 96-well plate format. Each well contains:
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A fixed concentration of radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1).
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A serially diluted concentration of this compound or a control compound.
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The prepared cell membranes.
-
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
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Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
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Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Pressor Response Assay
This protocol describes the methodology to evaluate the in vivo potency of this compound in blocking the pressor (blood pressure increasing) effects of big endothelin-1 (big ET-1).
Methodology:
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Animal Model: Conscious, normotensive rats are used for this study. The animals are instrumented with arterial catheters for blood pressure monitoring.
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Drug Administration:
-
A baseline blood pressure is established.
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This compound or a vehicle control is administered intravenously or orally at various doses.
-
-
Challenge: After a predetermined time following drug administration, a bolus of big ET-1 is injected intravenously to induce a pressor response.
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Measurement: Mean arterial pressure is continuously monitored and recorded before and after the big ET-1 challenge.
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Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the pressor response to big ET-1 compared to the vehicle-treated control group. The dose-response relationship is then analyzed to determine the in vivo potency.
Oral Bioavailability Assessment in Rats
This protocol details the procedure for determining the oral bioavailability of this compound in rats.
Methodology:
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Animal Groups: Two groups of rats are used: one for intravenous (IV) administration and one for oral (PO) administration.
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Dosing:
-
The IV group receives a single bolus injection of this compound at a specific dose.
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The PO group receives a single oral gavage of this compound at a specific dose.
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Blood Sampling: Serial blood samples are collected from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
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Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
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Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO administration.
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Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:
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F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Conclusion
This compound is a potent and highly selective ETA receptor antagonist with a favorable preclinical pharmacokinetic profile, including excellent oral bioavailability in rats. Its distinct characteristics make it a valuable research tool for investigating the role of the endothelin system in various physiological and pathological processes and a potential candidate for therapeutic development. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this class of compounds.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Edonentan Hydrate: A Technical Guide to its ETA Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edonentan hydrate is a potent and selective antagonist of the endothelin-A (ETA) receptor.[1] Endothelins are a family of peptides that act as powerful vasoconstrictors and are implicated in the pathophysiology of various cardiovascular and renal diseases. The biological effects of endothelin-1 (ET-1), the predominant isoform, are mediated through two G-protein coupled receptor subtypes: ETA and ETB. ETA receptor activation on vascular smooth muscle cells leads to vasoconstriction and cell proliferation, while ETB receptors on endothelial cells can mediate vasodilation. Selective blockade of the ETA receptor is a therapeutic strategy in conditions such as pulmonary arterial hypertension and diabetic nephropathy. This technical guide provides an in-depth overview of the ETA receptor binding affinity of this compound, including quantitative data, detailed experimental protocols for its determination, and a visualization of the associated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound for the endothelin receptors has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Compound | Receptor | Ki Value |
| This compound | ETA | 10 pM |
| This compound | ETB | 810 nM |
Table 1: Binding Affinity of this compound for Endothelin Receptors.[1]
Experimental Protocols
The determination of the binding affinity of this compound for the ETA receptor is typically performed using a competitive radioligand binding assay. The following is a detailed methodology based on standard practices for this type of experiment.
Radioligand Binding Assay for ETA Receptor
1. Materials and Reagents:
-
Membrane Preparation: Membranes from cells recombinantly expressing the human ETA receptor (e.g., Chinese Hamster Ovary (CHO) cells).
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Radioligand: [125I]-ET-1 (radiolabeled endothelin-1).
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Test Compound: this compound.
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Non-specific Binding Control: A high concentration of an unlabeled ETA receptor antagonist (e.g., 1 µM of a standard antagonist).
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Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
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Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C filters) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
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Scintillation Counter: For measuring radioactivity.
2. Experimental Workflow:
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
3. Detailed Procedure:
-
Membrane Preparation:
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Homogenize cells expressing the ETA receptor in a cold lysis buffer.
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Centrifuge the homogenate to pellet the cell membranes.
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Wash the membrane pellet and resuspend it in the assay buffer.
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Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
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In a 96-well plate, add the following to each well:
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A fixed amount of the ETA receptor membrane preparation.
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A fixed concentration of the radioligand, [125I]-ET-1 (typically at a concentration close to its Kd value).
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Increasing concentrations of this compound (the competitor).
-
-
Include control wells for:
-
Total Binding: Contains membranes and radioligand only.
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Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of an unlabeled ETA receptor antagonist.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
IC50 Determination: Plot the specific binding as a function of the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways
The ETA receptor is a G-protein coupled receptor that, upon activation by endothelin-1, initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these downstream effects. The primary signaling pathway activated by the ETA receptor involves the Gq/11 family of G proteins.
Pathway Description:
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Ligand Binding: Endothelin-1 (ET-1) binds to the ETA receptor on the cell surface.
-
G-protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gq/11 G-protein.
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Effector Activation: The activated Gq/11 protein stimulates the enzyme phospholipase C (PLC).
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Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
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IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
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DAG activates protein kinase C (PKC).
-
-
Cellular Response: The increase in intracellular calcium and the activation of PKC lead to various cellular responses, including smooth muscle contraction (vasoconstriction) and cell proliferation.
This compound exerts its therapeutic effect by competitively binding to the ETA receptor, thereby preventing the binding of ET-1 and the initiation of this signaling cascade.
Conclusion
This compound is a highly potent and selective antagonist of the ETA receptor, with a Ki value in the picomolar range. Its high affinity for the ETA receptor, coupled with its selectivity over the ETB receptor, makes it a valuable tool for researchers studying the endothelin system and a promising candidate for the development of targeted therapies for a range of cardiovascular and renal diseases. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive technical resource for professionals in the field of drug discovery and development.
References
For Researchers, Scientists, and Drug Development Professionals
[2] 1 https-www-ebi-ac-uk--chembl--compound--inspect--CHEMBL494295
[6] 1 https_www_ebi_ac_uk--chembl--compound--inspect--CHEMBL494295
Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist - PubMed Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist. J Med Chem. 2003 Jan 2;46(1):125-37. doi: 10.1021/jm0203534. Authors. Natesan Murugesan ... PMID: 12502366; DOI: 10.1021/jm0203534. Abstract. A series of biphenylsulfonamide oxazole derivatives were synthesized and evaluated as endothelin (ET) receptor antagonists. This effort led to the discovery of the potent and ET(A) selective antagonist N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]me thyl]-N,3,3-trimethylbutanamide (16a, BMS-207940). Compound 16a displayed high affinity for the ET(A) receptor (K(i) = 10 pM) and was highly selective for the ET(A) receptor (30000-fold vs ET(B)). It is a potent antagonist in a functional assay (IC(50) = 4 nM) and is orally active in a normotensive rat model where it blocks the big ET-1 pressor response with an ED(50) of 3 micromol/kg. In addition, 16a is metabolically stable and exhibits good pharmacokinetic characters in rats. A single crystal X-ray analysis of 16a revealed the presence of atropisomers, which were separable by chiral HPLC. The biological activities of the atropisomers are also reported. Publication types. 7
BMS-207940 (Edonentan) Protocol | Oral, 3-10 µmol/kg - MedchemExpress.com Animal Model: Normotensive conscious rats. Dosage: 3-10 µmol/kg. Administration: Orally. Result: Blocked big ET-1 pressor responses with an ED50 of 3 µmol/kg. MCE has not independently confirmed the accuracy of these methods. They are for reference only. 8
1 https_www_ebi_ac_uk--chembl--compound--inspect--CHEMBL494295
1 --INVALID-LINK--
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1 https_www_ebi_ac_uk--chembl--compound--inspect--CHEMBL494295An In-depth Technical Guide to Edonentan Hydrate (CAS: 264609-13-4)
Introduction
This compound, also known by its development code BMS-207940, is a potent and highly selective antagonist of the endothelin-A (ETA) receptor. It belongs to the biphenylsulfonamide class of compounds and has been investigated for its therapeutic potential in conditions where the endothelin system is dysregulated, such as cardiovascular diseases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacological data, and relevant experimental protocols.
Chemical and Physical Properties
This compound is the hydrated form of Edonentan. The anhydrous form has a molecular formula of C28H32N4O5S and a molecular weight of 536.6 g/mol .
| Property | Value | Source |
| CAS Number | 264609-13-4 | |
| Molecular Formula (Hydrate) | C28H34N4O6S | |
| Molecular Weight (Hydrate) | 554.66 g/mol | |
| Synonyms | BMS-207940 Hydrate |
Mechanism of Action
Edonentan is a selective antagonist of the ETA receptor. The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (ET-1), a potent vasoconstrictor, exerts its effects by binding to two receptor subtypes: ETA and ETB.
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to vasoconstriction and cell proliferation.
-
ETB Receptors: Found on both endothelial and smooth muscle cells, their role is more complex, contributing to both vasodilation (via nitric oxide and prostacyclin release) and vasoconstriction, as well as clearance of circulating ET-1.
By selectively blocking the ETA receptor, Edonentan inhibits the vasoconstrictive and proliferative effects of ET-1, leading to vasodilation. This selectivity for the ETA receptor is a key characteristic, as it avoids the potential adverse effects associated with blocking the beneficial actions of ETB receptor activation, such as nitric oxide production and ET-1 clearance.
Signaling Pathway
The binding of ET-1 to the Gq-protein coupled ETA receptor activates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction. Edonentan blocks this cascade at the receptor level.
Caption: Edonentan's blockade of the ET-A receptor signaling pathway.
Pharmacological Data
Edonentan has demonstrated high affinity and selectivity for the ETA receptor in preclinical studies.
| Parameter | Value | Species | Assay | Source |
| Ki (ETA) | 10 pM | - | Radioligand Binding | |
| Selectivity (vs ETB) | 30,000-fold | - | - | |
| IC50 | 4 nM | - | Functional Assay | |
| ED50 | 3 µmol/kg | Rat | Big ET-1 Induced Pressor Response | |
| Oral Bioavailability | 100% | Rat | - |
Experimental Protocols
1. Radioligand Binding Assay for Receptor Affinity (Ki) Determination
-
Objective: To determine the binding affinity of Edonentan for the ETA receptor.
-
Materials:
-
Membranes from cells expressing human ETA receptors.
-
Radiolabeled endothelin-1 (e.g., [125I]ET-1).
-
This compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Incubate the cell membranes with a fixed concentration of [125I]ET-1 and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
Calculate the specific binding at each concentration of Edonentan.
-
Determine the IC50 value (the concentration of Edonentan that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. In Vivo Blockade of Big ET-1 Induced Pressor Response
-
Objective: To assess the in vivo oral activity of Edonentan.
-
Animal Model: Normotensive conscious rats.
-
Methodology:
-
Administer this compound orally to different groups of rats at varying doses (e.g., 3-10 µmol/kg).
-
After a specified time, administer big ET-1 intravenously to induce a pressor (blood pressure increasing) response.
-
Continuously monitor the mean arterial blood pressure.
-
Measure the peak increase in blood pressure following big ET-1 administration.
-
Determine the dose of Edonentan that causes a 50% reduction in the big ET-1 induced pressor response (ED50).
-
Caption: Workflow for the in vivo pressor response experiment.
Clinical Development and Current Status
While Edonentan demonstrated promising preclinical characteristics, including high potency and excellent oral bioavailability in rats, its clinical development status is listed as discontinued. Endothelin receptor antagonists as a class have been successfully developed for conditions like pulmonary arterial hypertension (PAH). However, the development of some ERAs for other indications, such as certain kidney diseases, has faced challenges in clinical trials.
Conclusion
This compound is a well-characterized, potent, and selective ETA receptor antagonist with favorable preclinical pharmacokinetic properties. The provided data and experimental outlines offer a solid foundation for researchers interested in the endothelin system and the development of related therapeutics. While its own clinical development was halted, the study of Edonentan and similar compounds continues to contribute to the understanding of the therapeutic potential and challenges of targeting the endothelin pathway.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. edonentan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Edonentan | Endothelin Receptor | TargetMol [targetmol.com]
- 6. Edonentan | C28H32N4O5S | CID 156690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Edonentan Hydrate: A Technical Overview of its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edonentan Hydrate (BMS-207940) is a potent and highly selective endothelin-A (ETA) receptor antagonist that was investigated for the treatment of cardiovascular diseases, particularly heart failure.[1][2][3][4][5] As a member of the biphenylsulfonamide class of compounds, Edonentan was designed to block the detrimental effects of endothelin-1 (ET-1), a powerful vasoconstrictor and mitogen implicated in the pathophysiology of various cardiovascular disorders. Despite promising preclinical data, the clinical development of Edonentan was discontinued in Phase II trials for heart failure. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols used to characterize its activity.
Mechanism of Action
Edonentan exerts its pharmacological effects through the selective blockade of the ETA receptor, a G-protein coupled receptor. By binding to the ETA receptor, Edonentan prevents the binding of the endogenous ligand ET-1. This antagonism inhibits the downstream signaling cascade initiated by ET-1, which primarily involves the activation of Gq/11 proteins. The inhibition of this pathway prevents the activation of phospholipase C (PLC), thereby reducing the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum and the activation of protein kinase C (PKC) are attenuated. The net effect is the inhibition of ET-1-induced vasoconstriction and smooth muscle cell proliferation.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. optibrium.com [optibrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Endothelin-1 enhances vascular permeability in conscious rats: role of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic analysis and tissue distribution of Vam3 in the rat by a validated LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of Edonentan Hydrate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edonentan Hydrate, also known as BMS-207940, is a highly potent and selective antagonist of the endothelin A (ETA) receptor. Endothelin-1 (ET-1), acting through the ETA receptor on vascular smooth muscle cells, is a powerful vasoconstrictor and mitogen implicated in the pathophysiology of various cardiovascular diseases, including hypertension and heart failure. Consequently, the development of selective ETA receptor antagonists like this compound represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, including its binding affinity, functional antagonism, and the underlying signaling pathways. The information is presented to facilitate further research and drug development efforts in this area.
Core Data Presentation
The following tables summarize the quantitative data from in vitro studies of this compound, providing a clear comparison of its potency and selectivity.
| Parameter | Value | Receptor | Assay Type | Reference |
| K_i | 10 pM | Human ETA | Radioligand Binding Assay | [1] |
| IC_50 | 4.73 nM | Human ETA | Competitive Radioligand Binding Assay | |
| Selectivity | 80,000-fold | ETA vs. ETB | Radioligand Binding Assay |
Table 1: In Vitro Binding Affinity and Selectivity of this compound for the Endothelin A Receptor.
Experimental Protocols
While the full experimental details from the primary literature by Murugesan et al. (2003) were not accessible, this section outlines the general methodologies typically employed for characterizing ETA receptor antagonists like this compound in vitro.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (K_i) and selectivity of a compound for its target receptor.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human ETA receptor are commonly used.
-
Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.
-
For membrane preparation, cultured cells are harvested, washed, and then homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Competitive Binding Assay Protocol:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a radiolabeled ligand that specifically binds to the ETA receptor (e.g., [¹²⁵I]-ET-1) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ETA receptor antagonist.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter, which traps the membranes.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an antagonist, agonist, or inverse agonist. For ETA receptor antagonists, these assays often measure the inhibition of ET-1-induced downstream signaling events.
-
Calcium Mobilization Assay:
-
Principle: Activation of the ETA receptor by ET-1 leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium can be measured using fluorescent calcium indicators.
-
Cell Preparation: Cells expressing the ETA receptor (e.g., CHO-ETA cells or vascular smooth muscle cells) are seeded in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Protocol:
-
The cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
The plate is placed in a fluorescence plate reader.
-
ET-1 is added to the wells to stimulate the ETA receptor.
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time.
-
-
Data Analysis: The ability of this compound to inhibit the ET-1-induced calcium mobilization is quantified, and an IC50 value is determined.
-
-
In Vitro Vasoconstriction Assay:
-
Principle: This assay directly measures the physiological effect of ETA receptor activation in isolated blood vessels.
-
Tissue Preparation: Rings of a blood vessel known to express ETA receptors (e.g., rat aorta or porcine coronary artery) are isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Assay Protocol:
-
The vessel rings are allowed to equilibrate under a resting tension.
-
The rings are pre-incubated with different concentrations of this compound or vehicle.
-
A cumulative concentration-response curve to ET-1 is generated by adding increasing concentrations of ET-1 to the organ bath and measuring the resulting vasoconstriction (increase in tension).
-
-
Data Analysis: The antagonistic effect of this compound is determined by the rightward shift of the ET-1 concentration-response curve. The potency of the antagonist can be quantified by calculating the pA2 value.
-
Signaling Pathways and Visualizations
Endothelin A Receptor Signaling Pathway
The ETA receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by its ligand, endothelin-1 (ET-1), the ETA receptor initiates a well-defined signaling cascade. This compound, as a selective ETA receptor antagonist, blocks these downstream effects.
Caption: ETA receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for ETA Receptor Antagonist Screening
The following diagram illustrates a typical workflow for the in vitro screening and characterization of an ETA receptor antagonist like this compound.
Caption: A generalized workflow for the in vitro characterization of ETA receptor antagonists.
Conclusion
This compound is a potent and highly selective ETA receptor antagonist, as demonstrated by its low picomolar binding affinity and significant selectivity over the ETB receptor. Its mechanism of action involves the competitive inhibition of ET-1 binding to the ETA receptor, thereby blocking the downstream signaling cascade that leads to increases in intracellular calcium and subsequent physiological responses such as vasoconstriction. The in vitro data strongly support the further investigation of this compound as a potential therapeutic agent for diseases driven by ETA receptor overactivation. This guide provides a foundational understanding of the in vitro characteristics of this compound for researchers in the field of cardiovascular pharmacology and drug discovery.
References
In-Depth Technical Guide to the Preclinical Data of Edonentan Hydrate
For Researchers, Scientists, and Drug Development Professionals
Core Compound Profile
Edonentan Hydrate, also known as BMS-207940, is a potent and highly selective endothelin-A (ETA) receptor antagonist.[1][2] Preclinical investigations have highlighted its potential therapeutic utility in cardiovascular diseases, primarily hypertension and heart failure, owing to its targeted mechanism of action and favorable pharmacokinetic profile in animal models. This document provides a comprehensive overview of the available preclinical data for this compound, including detailed experimental protocols and visual representations of key biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for this compound, focusing on its receptor binding affinity, pharmacokinetic parameters, and in vivo efficacy.
Table 1: Receptor Binding Affinity
| Parameter | Value | Species/System | Reference |
| Ki (ETA Receptor) | 10 pM | Recombinant Human | [1][2] |
| Ki (ETB Receptor) | 810 nM | Recombinant Human | [2] |
| Selectivity (ETB/ETA) | 81,000-fold | Recombinant Human |
Table 2: Pharmacokinetic Profile in Rats
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | 100% | Oral | |
| Systemic Clearance (Cl) | Improved vs. BMS-193884 | Intravenous | |
| Volume of Distribution (Vss) | Improved vs. BMS-193884 | Intravenous |
Table 3: In Vivo Efficacy in Rats
| Model | Dosage | Effect | Reference |
| Big Endothelin-1 (ET-1) Induced Pressor Response | 3-10 µmol/kg | Blockade of pressor response |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below to facilitate replication and further investigation.
Protocol 1: ETA Receptor Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a compound to the ETA receptor using a competitive radioligand binding assay.
1. Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells or other suitable cells recombinantly expressing the human ETA receptor.
-
Radioligand: [125I]-Endothelin-1 ([125I]-ET-1) at a concentration at or below its Kd.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled ET-1.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
2. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well in order:
-
Receptor membrane preparation.
-
Either this compound (for competition curve), unlabeled ET-1 (for non-specific binding), or buffer (for total binding).
-
[125I]-ET-1.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity in each well using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [125I]-ET-1 binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Blood Pressure Measurement in Conscious Rats
This protocol describes a method for measuring blood pressure in conscious, freely moving rats to assess the antihypertensive effects of this compound.
1. Animal Model:
-
Spontaneously Hypertensive Rats (SHR) or other suitable hypertensive rat models.
-
Normotensive Wistar-Kyoto (WKY) rats can be used as controls.
2. Surgical Preparation (several days prior to the experiment):
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine).
-
Implant a radiotelemetry transmitter with the catheter inserted into the abdominal aorta for continuous blood pressure monitoring. Alternatively, implant a catheter in the carotid or femoral artery, which can be exteriorized at the back of the neck for later connection to a pressure transducer.
-
Allow the animal to recover from surgery for at least 48 hours before the experiment.
3. Experimental Procedure:
-
House the rats individually in cages that allow for free movement.
-
Record baseline blood pressure and heart rate for a sufficient period (e.g., 24 hours) to establish a stable baseline.
-
Administer this compound orally via gavage at the desired doses. A vehicle control group should be included.
-
Continuously monitor and record blood pressure and heart rate for a specified period post-dosing (e.g., 24 hours).
4. Data Analysis:
-
Calculate the mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) from the continuous recordings.
-
Compare the changes in blood pressure from baseline between the this compound-treated groups and the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the blood pressure-lowering effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the endothelin system and a typical experimental workflow for preclinical evaluation.
Caption: Endothelin-1 signaling via the ETA receptor and its inhibition by this compound.
Caption: A typical preclinical evaluation workflow for an ETA receptor antagonist like Edonentan.
References
Edonentan Hydrate: An In-depth Technical Guide to the Safety and Toxicology Profile
Disclaimer: Specific preclinical safety and toxicology data for Edonentan Hydrate are not publicly available. This guide synthesizes information on the known class-effects of endothelin receptor antagonists (ERAs) and outlines the standard experimental protocols used in safety and toxicology assessments for pharmaceuticals, in accordance with international regulatory guidelines.
Executive Summary
This compound is a potent and selective endothelin A (ETA) receptor antagonist. As a member of the endothelin receptor antagonist (ERA) class, its toxicological profile is predicted to be characterized by effects related to its pharmacological mechanism. The most significant safety concerns for this class of compounds include potential teratogenicity, hepatotoxicity, peripheral edema, and anemia. This document provides a comprehensive overview of the anticipated safety profile of this compound, based on the known effects of the ERA class. It also details the standard, internationally recognized experimental protocols for the toxicological evaluation of such a compound.
Introduction to this compound and the Endothelin System
The endothelin system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two G protein-coupled receptor subtypes: ETA and ETB.[1][2][3][4] ETA receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation.[2] this compound selectively antagonizes the ETA receptor, leading to vasodilation. This mechanism of action makes it a potential therapeutic agent for conditions characterized by excessive vasoconstriction.
Endothelin Signaling Pathway
The binding of endothelin peptides to their receptors initiates a cascade of intracellular events. The activation of ETA receptors is predominantly coupled through Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately leading to vasoconstriction and cellular proliferation.
Anticipated Toxicological Profile of this compound
The safety concerns for this compound are extrapolated from the known class effects of ERAs. A summary of potential findings is presented in Table 1.
Table 1: Anticipated Qualitative Toxicological Profile of this compound Based on ERA Class Effects
| Toxicological Endpoint | Anticipated Finding |
| Acute Toxicity | Low acute toxicity is expected. |
| Repeated-Dose Toxicity | Potential for hepatotoxicity (elevated liver transaminases), peripheral edema, and anemia. The No-Observed-Adverse-Effect Level (NOAEL) would be determined in rodent and non-rodent species. |
| Genotoxicity | Unlikely to be genotoxic. Standard battery of tests would be conducted to confirm. |
| Carcinogenicity | Carcinogenicity studies may be required depending on the duration of intended clinical use and findings from other toxicity studies. |
| Reproductive & Developmental | High risk of teratogenicity . This is a known class effect of ERAs, attributed to interference with cranial neural crest cell development. Expected malformations include craniofacial and cardiovascular defects. Studies in pregnant rats and rabbits would be essential to characterize this risk. |
Standard Experimental Protocols in Preclinical Safety Assessment
The preclinical safety evaluation of a new pharmaceutical like this compound would follow a battery of standardized tests as mandated by regulatory authorities such as the FDA and EMA, and guided by ICH and OECD guidelines.
Repeated-Dose Toxicity
Objective: To characterize the toxicological profile of this compound following repeated administration and to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
Typical Protocol (based on OECD Guideline 408):
-
Species: Rat (and a non-rodent species, e.g., dog).
-
Administration: Oral (gavage or in-feed), daily for 90 days.
-
Dose Levels: At least three dose levels (low, mid, high) and a control group. The highest dose is intended to produce some toxicity but not mortality.
-
Endpoints:
-
Clinical observations (daily).
-
Body weight and food/water consumption (weekly).
-
Ophthalmology.
-
Hematology and clinical chemistry (at termination).
-
Urinalysis.
-
Full histopathological examination of all organs.
-
Genotoxicity
Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.
Typical Protocol (based on ICH S2(R1) Guideline): A standard battery of tests is performed:
-
A test for gene mutation in bacteria (Ames Test): This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay (MLA): These assays detect chromosomal damage (clastogenicity) or gene mutations and chromosomal aberrations, respectively.
-
An in vivo genotoxicity test: Typically a micronucleus assay in rodent hematopoietic cells. This test assesses chromosomal damage in bone marrow cells of treated animals.
Carcinogenicity
Objective: To assess the tumorigenic potential of this compound after long-term administration.
Typical Protocol (based on ICH S1 and OECD Guideline 451):
-
Requirement: Studies are generally required for drugs intended for chronic use (6 months or longer).
-
Species: Typically long-term (2-year) bioassays in rats and mice.
-
Administration: Daily in the diet or by gavage.
-
Dose Levels: At least three dose levels and a control group. The high dose is typically the maximum tolerated dose (MTD).
-
Endpoints:
-
Clinical observations and mass palpation throughout the study.
-
Survival and body weight changes.
-
Comprehensive histopathological examination of all tissues from all animals to identify neoplastic lesions.
-
Reproductive and Developmental Toxicity
Objective: To evaluate the potential effects of this compound on all aspects of reproduction.
Typical Protocol (based on ICH S5(R3) Guideline): This involves a series of studies:
-
Fertility and Early Embryonic Development: Dosing in males and females before and during mating to assess effects on reproductive function.
-
Embryo-Fetal Development (EFD): Dosing of pregnant females during the period of organogenesis. This is the most critical study for ERAs due to their known teratogenic potential.
-
Species: Rat and rabbit are the standard species.
-
Endpoints: Examination of fetuses for external, visceral, and skeletal malformations.
-
-
Pre- and Postnatal Development: Dosing of pregnant and lactating females to assess effects on late fetal development, parturition, lactation, and offspring viability and growth.
Conclusion
While specific quantitative toxicological data for this compound are not publicly available, a comprehensive safety profile can be anticipated based on its classification as an endothelin receptor antagonist. The primary safety concerns are likely to be dose-dependent hepatotoxicity, peripheral edema, anemia, and, most significantly, a high risk of teratogenicity. A rigorous preclinical safety evaluation, following established international guidelines, would be essential to fully characterize these risks and determine a safe dose for clinical studies. For researchers and drug development professionals, understanding these class-wide effects and the standard methodologies for their assessment is crucial for the continued development of this compound or any other compound in this therapeutic class.
References
- 1. Endothelin Receptor Signaling: New Insight Into Its Regulatory Mechanisms [jstage.jst.go.jp]
- 2. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Edonentan Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edonentan Hydrate, also known as BMS-207940, is a potent and highly selective antagonist of the endothelin-A (ETA) receptor.[1][2] Endothelin-1 (ET-1), a powerful vasoconstrictor, mediates its effects primarily through the ETA receptor located on vascular smooth muscle cells.[3] By blocking the interaction of ET-1 with its receptor, this compound effectively inhibits vasoconstriction and cellular proliferation, making it a valuable tool for investigating the pathophysiology of various cardiovascular diseases, including heart failure.[4] This document provides detailed experimental protocols for the in vitro and in vivo characterization of this compound.
Mechanism of Action
This compound is a competitive antagonist of the ETA receptor. The endothelin signaling pathway is initiated by the binding of endothelin peptides (ET-1, ET-2, and ET-3) to two G protein-coupled receptors (GPCRs): the ETA and ETB receptors.[3] Activation of the ETA receptor, predominantly by ET-1, triggers a signaling cascade involving Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and cell proliferation. This compound selectively binds to the ETA receptor, preventing ET-1 from initiating this signaling pathway.
Signaling Pathway Diagram
Caption: this compound Signaling Pathway.
Quantitative Data
| Parameter | Value | Species | Reference |
| Ki for ETA Receptor | 10 pM | - | |
| Oral Bioavailability | 100% | Rat | |
| In Vivo Efficacy | Blocks big ET-1 pressor responses at 3-10 µmol/kg (orally) | Rat |
Experimental Protocols
In Vitro Radioligand Binding Assay for ETA Receptor
This protocol is designed to determine the binding affinity of this compound for the ETA receptor using a competitive radioligand binding assay.
Experimental Workflow Diagram
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Cell membranes from a cell line overexpressing the human ETA receptor (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [125I]-ET-1
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Unlabeled ET-1 (1 µM)
-
96-well filter plates (GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final concentration of 10-20 µg protein per well.
-
Compound Dilution: Prepare a serial dilution of this compound in binding buffer. The concentration range should span several orders of magnitude around the expected Ki.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or 1 µM unlabeled ET-1 (for non-specific binding) or this compound at various concentrations.
-
50 µL of [125I]-ET-1 (final concentration ~0.1-0.5 nM, below the Kd).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the 96-well filter plate.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [125I]-ET-1 binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Big Endothelin-1 Induced Pressor Response Assay
This protocol describes an in vivo model to assess the functional antagonism of this compound on the pressor response induced by big endothelin-1 (big ET-1) in rats.
Experimental Workflow Diagram
Caption: In Vivo Pressor Response Assay Workflow.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Big Endothelin-1 (human)
-
Anesthetic (e.g., isoflurane or urethane)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Saline (0.9% NaCl)
-
Pressure transducer and data acquisition system
-
Catheters
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Cannulate the femoral artery for continuous blood pressure monitoring and the femoral vein for intravenous drug administration.
-
Allow the animal to stabilize for at least 30 minutes after surgery until a stable baseline blood pressure is achieved.
-
-
Drug Administration:
-
Administer this compound (3-10 µmol/kg) or the vehicle orally to different groups of rats.
-
Allow a 60-minute absorption period.
-
-
Big ET-1 Challenge:
-
Administer a bolus intravenous injection of big ET-1 (e.g., 1 nmol/kg) to induce a pressor response.
-
-
Blood Pressure Monitoring:
-
Continuously record the mean arterial pressure (MAP) before and after the administration of big ET-1.
-
-
Data Analysis:
-
Calculate the peak increase in MAP from the baseline after the big ET-1 challenge.
-
Compare the pressor response in the this compound-treated groups to the vehicle-treated control group.
-
A significant reduction in the big ET-1-induced pressor response in the this compound-treated groups indicates effective ETA receptor antagonism.
-
Disclaimer
These protocols are provided as a general guide and may require optimization for specific experimental conditions and reagents. It is the responsibility of the user to ensure that all procedures are performed in accordance with institutional guidelines and regulations for animal care and use, and laboratory safety.
References
- 1. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. Aequorin-based functional assays for G-protein-coupled receptors, ion channels, and tyrosine kinase receptors [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for Edonentan Hydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edonentan Hydrate, also known as BMS-207940, is a highly potent and selective antagonist of the endothelin A (ETA) receptor, a G protein-coupled receptor involved in numerous physiological and pathological processes. With a Ki value of 10 pM and over 80,000-fold selectivity for the ETA receptor over the ETB receptor, this compound serves as a valuable research tool for investigating the role of the endothelin system in various cellular functions, including cell proliferation, apoptosis, and invasion. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells and other relevant cell types.
Mechanism of Action
Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to ETA and ETB receptors. In many cancer types, the ET-1/ETA receptor axis is implicated in promoting tumor growth, survival, and metastasis. This compound acts by competitively binding to the ETA receptor, thereby blocking the downstream signaling cascades initiated by ET-1. This inhibition can lead to a reduction in cell proliferation, induction of apoptosis, and suppression of invasive phenotypes in cancer cells that overexpress the ETA receptor.
Signaling Pathway
The binding of ET-1 to the ETA receptor activates several downstream signaling pathways crucial for cell growth and survival. This compound blocks these signaling events.
Data Presentation
Table 1: Cell Viability (IC50) Data Template
| Cell Line | Cancer Type | This compound IC50 (µM) | Incubation Time (hrs) |
| e.g., A549 | Lung | [To be determined] | 72 |
| e.g., PC-3 | Prostate | [To be determined] | 72 |
| e.g., MCF-7 | Breast | [To be determined] | 72 |
| e.g., HT-29 | Colon | [To be determined] | 72 |
Table 2: Apoptosis Assay Data Template
| Cell Line | This compound (µM) | % Apoptotic Cells (Annexin V+) | Incubation Time (hrs) |
| e.g., A549 | [Concentration 1] | [To be determined] | 48 |
| e.g., A549 | [Concentration 2] | [To be determined] | 48 |
| e.g., PC-3 | [Concentration 1] | [To be determined] | 48 |
| e.g., PC-3 | [Concentration 2] | [To be determined] | 48 |
Table 3: Cell Invasion Assay Data Template
| Cell Line | This compound (µM) | % Invasion Inhibition | Incubation Time (hrs) |
| e.g., MDA-MB-231 | [Concentration 1] | [To be determined] | 24 |
| e.g., MDA-MB-231 | [Concentration 2] | [To be determined] | 24 |
| e.g., U87 MG | [Concentration 1] | [To be determined] | 24 |
| e.g., U87 MG | [Concentration 2] | [To be determined] | 24 |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (DMSO).
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of adherent cancer cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Target cancer cell line
-
6-well tissue culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix in response to a chemoattractant, and the inhibitory effect of this compound on this process.
Application Notes and Protocols for In Vivo Studies with Edonentan Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edonentan Hydrate, also known as BMS-207940, is a highly potent and selective antagonist of the endothelin A (ETA) receptor, with a reported Ki of 10 pM.[1][2][3] The endothelin system, particularly the ETA receptor, plays a crucial role in vasoconstriction, cell proliferation, and inflammation, making it a key target in cardiovascular diseases such as hypertension and heart failure. This compound has demonstrated excellent oral bioavailability (100%) in rats, positioning it as a valuable tool for in vivo research in these areas.[1][2] These application notes provide a summary of available in vivo dosage information, detailed experimental protocols, and an overview of the relevant signaling pathways.
Quantitative Data Summary
While extensive dose-response data for this compound in specific disease models are not widely published, the following table summarizes the key in vivo data available for rats.
| Parameter | Value | Animal Model | Route of Administration | Effect | Reference |
| Effective Dose | 3-10 µmol/kg | Rat | Oral | Blocks big endothelin-1 pressor responses | |
| Bioavailability | 100% | Rat | Oral | Not Applicable | |
| Potency vs. Predecessor | 30-fold greater | Rat | Intravenous | Blocks big endothelin-1 pressor responses |
Note: Further dose-finding studies are recommended for specific pathological models to determine the optimal therapeutic dosage. The molecular weight of Edonentan (anhydrous) is 536.64 g/mol .
Signaling Pathway
This compound exerts its effects by blocking the endothelin A (ETA) receptor, a G protein-coupled receptor (GPCR). The binding of endothelin-1 (ET-1) to the ETA receptor primarily activates the Gq/11 family of G proteins. This initiates a downstream signaling cascade culminating in various cellular responses, including vasoconstriction and cell growth.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol provides a general guideline for the preparation of this compound for oral gavage in rodents. The specific vehicle used in the key preclinical studies is not detailed in the available literature; therefore, a common and effective vehicle for similar compounds is suggested.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 3 µmol/kg) and the body weight of the animals, calculate the total mass of this compound needed.
-
Prepare the vehicle solution: A commonly used vehicle for oral administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.
-
For a 1 mL final volume:
-
50 µL DMSO
-
300 µL PEG300
-
50 µL Tween 80
-
600 µL sterile saline or PBS
-
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube to create a stock solution. Vortex thoroughly to dissolve the compound. Gentle warming or sonication may be required to aid dissolution.
-
-
Formulate the dosing solution:
-
Add the PEG300 to the DMSO stock solution and vortex until the solution is clear.
-
Add the Tween 80 and vortex again until the solution is clear.
-
Finally, add the sterile saline or PBS to reach the final desired volume and concentration. Vortex thoroughly to ensure a homogenous suspension.
-
-
Storage: The formulated solution should be prepared fresh on the day of the experiment. If short-term storage is necessary, it should be kept at 4°C and protected from light. Before administration, bring the solution to room temperature and vortex to ensure homogeneity.
Protocol 2: Oral Administration to Rats via Gavage
This protocol describes the standard procedure for oral gavage in rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needle for rats (e.g., 18-20 gauge, 1.5-3 inches long, with a ball tip)
-
Syringe (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the rat to determine the precise volume of the dosing solution to be administered.
-
Gently but firmly restrain the rat to prevent movement and injury. One common method is to hold the rat by the scruff of the neck with the thumb and forefinger, extending the head and neck to align the esophagus and stomach.
-
-
Gavage Needle Insertion:
-
Attach the gavage needle to the syringe containing the calculated volume of the dosing solution.
-
Gently insert the ball tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass with minimal resistance. If resistance is met, or if the animal shows signs of distress (e.g., coughing), the needle may be in the trachea. In this case, immediately and carefully withdraw the needle and re-insert.
-
-
Dosing Administration:
-
Once the needle is correctly positioned in the esophagus (the approximate length can be pre-measured from the tip of the rat's nose to the last rib), slowly and steadily depress the syringe plunger to deliver the dosing solution.
-
The recommended maximum gavage volume for rats is typically 5-10 mL/kg.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle and return the rat to its cage.
-
Monitor the animal for a short period to ensure there are no adverse effects from the procedure or the compound.
-
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study investigating the efficacy of this compound in a disease model.
References
- 1. Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Edonentan Hydrate Solution Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edonentan Hydrate is a potent and selective endothelin A (ETA) receptor antagonist.[1][2][3][4] The stability of a pharmaceutical compound in solution is a critical parameter that influences its development, formulation, and storage. This document provides a comprehensive overview of the principles and methodologies for assessing the solution stability of this compound. The protocols outlined below are based on general principles of forced degradation studies as recommended by the International Conference on Harmonisation (ICH) guidelines.[5] These studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.
Mechanism of Action: Endothelin A (ETA) Receptor Antagonism
Edonentan exerts its pharmacological effect by blocking the ETA receptor, thereby inhibiting the vasoconstrictive effects of endothelin-1 (ET-1). The signaling pathway initiated by ET-1 binding to the ETA receptor on vascular smooth muscle cells leads to a cascade of intracellular events, ultimately resulting in vasoconstriction. By antagonizing this receptor, Edonentan helps to promote vasodilation.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to accelerate the degradation of a drug substance under conditions more severe than standard stability testing. This helps to elucidate degradation pathways and identify potential degradation products, which is crucial for developing stability-indicating analytical methods.
General Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies of this compound.
Summary of Forced Degradation Conditions and Potential Outcomes
The following table summarizes the recommended stress conditions for forced degradation studies on this compound. It is important to note that the extent of degradation will depend on the specific concentration of the stressor, temperature, and duration of exposure. The target level of degradation is typically 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway | Analytical Consideration |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2 - 24 hours | Hydrolysis of amide or sulfonamide linkages. | Neutralize sample with base before injection. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 2 - 24 hours | Hydrolysis of amide or sulfonamide linkages. | Neutralize sample with acid before injection. |
| Oxidative Degradation | 3% H₂O₂ at room temp. | 2 - 24 hours | Oxidation of susceptible functional groups. | Use of an antioxidant may be necessary to quench the reaction. |
| Thermal Degradation | 60°C in solution | 24 - 72 hours | Thermally induced cleavage of bonds. | Protect from light to avoid confounding photolytic degradation. |
| Photolytic Degradation | ICH Q1B guidelines (UV/Vis light exposure) | Variable | Photochemical reactions, rearrangements. | Conduct in a photostability chamber. A control sample should be protected from light. |
Note: The conditions provided are starting points and should be optimized based on experimental observations for this compound.
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound in solution.
Preparation of this compound Stock Solution
-
Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) and dilute to the mark to obtain a stock solution of 1 mg/mL.
-
This stock solution will be used for all subsequent stress studies.
Acid Hydrolysis
-
Transfer 1 mL of the this compound stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1 M HCl to the flask.
-
Keep the flask in a water bath maintained at 60°C for a predetermined time (e.g., 8 hours).
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution by adding 1 mL of 1 M NaOH.
-
Dilute the solution to the mark with the mobile phase of the HPLC method.
-
Analyze the sample by HPLC.
Base Hydrolysis
-
Transfer 1 mL of the this compound stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1 M NaOH to the flask.
-
Keep the flask in a water bath maintained at 60°C for a predetermined time (e.g., 8 hours).
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution by adding 1 mL of 1 M HCl.
-
Dilute the solution to the mark with the mobile phase.
-
Analyze the sample by HPLC.
Oxidative Degradation
-
Transfer 1 mL of the this compound stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 30% H₂O₂ to the flask.
-
Keep the solution at room temperature for a predetermined time (e.g., 24 hours), protected from light.
-
Dilute the solution to the mark with the mobile phase.
-
Analyze the sample by HPLC.
Thermal Degradation
-
Transfer 1 mL of the this compound stock solution to a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase.
-
Keep the flask in a water bath maintained at 60°C for a predetermined time (e.g., 48 hours), protected from light.
-
Cool the solution to room temperature.
-
Analyze the sample by HPLC.
Photolytic Degradation
-
Prepare a solution of this compound in a suitable solvent (e.g., mobile phase) at a concentration of 0.1 mg/mL.
-
Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Prepare a control sample by wrapping a separate flask with aluminum foil to protect it from light and store it under the same conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
Analytical Method: Stability-Indicating HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its potential degradation products. While a specific validated method for this compound is not publicly available, a general reversed-phase HPLC method, similar to those used for other endothelin receptor antagonists, can be developed and validated.
Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | UV at an appropriate wavelength (to be determined by UV scan) |
| Run Time | Sufficient to elute all degradation products. |
Note: This method is a starting point and requires optimization and validation for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Characterization of Degradation Products
The identification of degradation products is a critical step in understanding the stability of this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), tandem Mass Spectrometry (MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the structures of these products.
Data Presentation
Quantitative results from the forced degradation studies should be presented in a clear and organized manner to facilitate comparison.
Table of Hypothetical Stability Data for this compound
| Stress Condition | % Assay of this compound | % Total Impurities | Major Degradation Product (Retention Time) |
| Control (Initial) | 100.0 | < 0.1 | - |
| Acid Hydrolysis | 85.2 | 14.8 | DP1 (X.X min) |
| Base Hydrolysis | 89.5 | 10.5 | DP2 (Y.Y min) |
| Oxidative Degradation | 92.1 | 7.9 | DP3 (Z.Z min) |
| Thermal Degradation | 95.8 | 4.2 | DP4 (A.A min) |
| Photolytic Degradation | 94.3 | 5.7 | DP5 (B.B min) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results must be obtained through experimentation.
Conclusion
The stability of this compound in solution can be thoroughly investigated using a systematic approach of forced degradation studies coupled with a validated stability-indicating HPLC method. The protocols and information provided in these application notes serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry. It is imperative to perform these studies to ensure the quality, safety, and efficacy of any potential drug product containing this compound.
References
Application Notes and Protocols for Edonentan Hydrate in Heart Failure Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edonentan Hydrate is a potent and highly selective endothelin-A (ETA) receptor antagonist.[1] The endothelin system, particularly the activation of ETA receptors by endothelin-1 (ET-1), is implicated in the pathophysiology of heart failure.[2][3] ET-1 contributes to vasoconstriction, inflammation, and cardiac remodeling, all of which are hallmarks of heart failure progression.[4] While preclinical studies with endothelin receptor antagonists showed promise in ameliorating left ventricular dysfunction and preventing remodeling in experimental heart failure models, large-scale clinical trials have yielded disappointing results.[2] This underscores the importance of meticulous preclinical research to better understand the therapeutic potential and optimal application of ETA receptor antagonists like this compound.
These application notes provide a comprehensive overview of the use of this compound in heart failure research, including its mechanism of action, key quantitative data, and detailed protocols for in vitro and in vivo experimental models.
Mechanism of Action
This compound exerts its pharmacological effects by selectively blocking the endothelin-A (ETA) receptor, thereby preventing the binding of its natural ligand, endothelin-1 (ET-1). The ETA receptor is predominantly located on vascular smooth muscle cells and cardiomyocytes. Activation of the ETA receptor by ET-1 leads to a cascade of downstream signaling events, primarily through Gq/11 proteins, resulting in:
-
Vasoconstriction: Increased intracellular calcium levels in vascular smooth muscle cells lead to potent and sustained vasoconstriction, increasing systemic vascular resistance and cardiac afterload.
-
Cardiac Hypertrophy and Fibrosis: Activation of pro-hypertrophic and pro-fibrotic signaling pathways in cardiomyocytes and cardiac fibroblasts contributes to adverse cardiac remodeling.
-
Inflammation: ETA receptor activation can promote inflammatory processes within the cardiovascular system.
By selectively antagonizing the ETA receptor, this compound is hypothesized to mitigate these detrimental effects in the context of heart failure, leading to vasodilation, reduced cardiac workload, and attenuation of pathological remodeling.
Signaling Pathway of ETA Receptor and Inhibition by this compound
Caption: Signaling pathway of the ETA receptor and its inhibition by this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Species | Assay Type | Reference |
| Ki for ETA Receptor | 10 pM | Not Specified | Radioligand Binding | [Source Not Specified] |
| In Vivo Efficacy | Blocks big ET-1 pressor responses | Rat | In Vivo Pressor Assay | [Source Not Specified] |
| Oral Bioavailability | Superior (100%) | Rat | Pharmacokinetic Study | [Source Not Specified] |
Experimental Protocols
In Vitro Assays
1. ETA Receptor Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the ETA receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells overexpressing the human ETA receptor.
-
Radioligand: [¹²⁵I]-ET-1.
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/C).
-
Scintillation fluid.
-
96-well plates.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in binding buffer. The concentration range should bracket the expected Ki value (e.g., 1 pM to 1 µM).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled ET-1 (for non-specific binding).
-
50 µL of the serially diluted this compound or vehicle.
-
50 µL of radioligand ([¹²⁵I]-ET-1) at a concentration close to its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a GF/C filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Cell-Based Functional Assay (Calcium Mobilization)
This protocol assesses the antagonist activity of this compound by measuring its ability to inhibit ET-1-induced intracellular calcium mobilization in cells expressing the ETA receptor.
Materials:
-
HEK293 cells stably expressing the human ETA receptor.
-
Fluo-4 AM or other suitable calcium indicator dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
ET-1.
-
This compound.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the ETA-expressing HEK293 cells into 96-well plates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM in assay buffer for 60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of this compound or vehicle. Incubate for 15-30 minutes at room temperature.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of ET-1 (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle-treated control.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the ET-1-induced calcium mobilization.
-
In Vivo Model: Coronary Artery Ligation-Induced Heart Failure in Rats
This protocol describes the induction of heart failure in rats by permanent ligation of the left anterior descending (LAD) coronary artery and subsequent treatment with this compound to evaluate its therapeutic efficacy.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments for thoracotomy.
-
6-0 silk suture.
-
Ventilator.
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
-
Echocardiography system with a high-frequency transducer for small animals.
Procedure:
-
Induction of Myocardial Infarction:
-
Anesthetize the rat and intubate for mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the LAD coronary artery with a 6-0 silk suture. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the left ventricle.
-
Close the chest in layers.
-
Provide post-operative analgesia and care.
-
-
Treatment Protocol:
-
Randomly assign rats to treatment groups (e.g., sham-operated, vehicle-treated heart failure, this compound-treated heart failure).
-
Begin treatment with this compound (e.g., 3-10 mg/kg/day, administered by oral gavage) or vehicle one day after surgery and continue for the duration of the study (e.g., 4 weeks). The optimal dose may need to be determined in a pilot study.
-
-
Assessment of Cardiac Function (Echocardiography):
-
Perform echocardiography at baseline (before surgery) and at specified time points post-ligation (e.g., 1, 2, and 4 weeks).
-
Measure parameters of left ventricular function and dimensions, including:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Left ventricular ejection fraction (LVEF).
-
Fractional shortening (FS).
-
Wall thickness.
-
-
-
Hemodynamic Measurements (Terminal Procedure):
-
At the end of the study, anesthetize the rats and insert a catheter into the left ventricle via the right carotid artery to measure:
-
Left ventricular end-diastolic pressure (LVEDP).
-
Maximal rate of pressure rise (+dP/dtmax) and fall (-dP/dtmax).
-
-
-
Histological Analysis:
-
Euthanize the animals and excise the hearts.
-
Fix the hearts in formalin and embed in paraffin.
-
Perform histological staining (e.g., Masson's trichrome) to assess infarct size and cardiac fibrosis.
-
-
Data Analysis:
-
Compare the changes in cardiac function, hemodynamics, and histology between the treatment groups using appropriate statistical methods (e.g., ANOVA).
-
Experimental Workflow for In Vivo Heart Failure Model
Caption: Workflow for the in vivo heart failure model and this compound treatment.
Conclusion
This compound, as a potent and selective ETA receptor antagonist, represents a valuable research tool for investigating the role of the endothelin system in the pathophysiology of heart failure. The protocols outlined in these application notes provide a framework for conducting robust in vitro and in vivo studies to further elucidate its therapeutic potential. Careful consideration of experimental design, including appropriate dosing and relevant endpoints, is crucial for obtaining meaningful and reproducible data in the complex field of heart failure research. The historical context of failed clinical trials with endothelin antagonists highlights the need for a deeper understanding of the nuanced effects of ETA receptor blockade in different stages and etiologies of heart failure.
References
- 1. Endothelin receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Endothelin receptor antagonists in heart failure: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin receptor antagonists in congestive heart failure: a new therapeutic principle for the future? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Edonentan Hydrate in Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edonentan Hydrate, also known as BMS-207940, is a potent and selective endothelin-A (ETA) receptor antagonist.[1] The endothelin system, particularly the vasoconstrictive peptide endothelin-1 (ET-1), plays a significant role in the pathophysiology of hypertension.[2][3][4] ET-1 mediates its effects through two main receptor subtypes: ETA and ETB. The activation of ETA receptors on vascular smooth muscle cells leads to potent and sustained vasoconstriction, contributing to elevated blood pressure.[5] this compound, by selectively blocking the ETA receptor, inhibits this vasoconstrictive pathway, making it a valuable tool for investigating the role of the endothelin system in various hypertension models and a potential therapeutic agent. In rat models, Edonentan has demonstrated superior oral bioavailability (100%).
These application notes provide a summary of the use of this compound and other endothelin receptor antagonists in preclinical hypertension research, along with detailed protocols for inducing common hypertension models in rodents.
Signaling Pathway of Endothelin-1 in Vascular Tone Regulation
The binding of endothelin-1 (ET-1) to the ETA receptor on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction. This process is a key target for antihypertensive therapies like this compound.
Caption: this compound blocks the ET-1 signaling pathway.
Quantitative Data on Endothelin Receptor Antagonists in Hypertension Models
The following tables summarize the properties of this compound and the effects of various endothelin receptor antagonists on blood pressure in different rat models of hypertension.
Table 1: Properties of this compound (BMS-207940)
| Property | Value | Reference |
| Target | Endothelin-A (ETA) Receptor | |
| Ki | 10 pM | |
| Oral Bioavailability (Rats) | 100% | |
| Molecular Formula | C29H36N4O5S | N/A |
| Molecular Weight | 552.69 g/mol | N/A |
Table 2: Effects of Endothelin Receptor Antagonists in Rat Hypertension Models
| Compound | Hypertension Model | Animal Strain | Dose | Route of Administration | Effect on Blood Pressure | Reference |
| A-127722.5 (ETA Antagonist) | DOCA-Salt | N/A | 10 mg/kg/day | Oral | Mean reduction of 24 mmHg | |
| A-127722.5 (ETA Antagonist) | DOCA-Salt | N/A | 30 mg/kg/day | Oral | Mean reduction of 27 mmHg | |
| LU 135252 (ETA Antagonist) | DOCA-Salt | N/A | 50 mg/kg/day | N/A | Mean reduction of 18 mmHg | |
| BQ-123 (ETA Antagonist) | Eucapnic Intermittent Hypoxia | Sprague-Dawley | 10-1000 nmol/kg | IV | Dose-dependent decrease in Mean Arterial Pressure (MAP) | |
| BQ-123 (ETA Antagonist) | Eucapnic Intermittent Hypoxia | Sprague-Dawley | 100 nmol/kg/day | SC Infusion | Prevented increase in MAP | |
| Aprocitentan (Dual ETA/ETB Antagonist) | DOCA-Salt | N/A | N/A | Oral | Dose-dependent and long-lasting decrease in Blood Pressure | |
| Atrasentan (ETA Antagonist) | Ren-2 Transgenic (High-Salt Diet) | Hannover Sprague-Dawley | 5 mg/kg/day | N/A | Attenuated the development of hypertension |
Experimental Protocols
Detailed methodologies for inducing common hypertension models in rats are provided below. These models are suitable for evaluating the efficacy of this compound.
Deoxycorticosterone Acetate (DOCA)-Salt Induced Hypertension
This model mimics low-renin, volume-dependent hypertension.
Workflow Diagram:
Caption: Workflow for DOCA-Salt hypertension model.
Protocol:
-
Animal Model: Use male Wistar or Sprague-Dawley rats (8-9 weeks old, 250-300g).
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Uninephrectomy:
-
Make a flank incision to expose the left kidney.
-
Ligate the renal artery and vein, and the ureter.
-
Excise the left kidney.
-
Suture the muscle and skin layers.
-
-
Recovery: Allow the animals to recover for one week with free access to standard chow and water.
-
DOCA and Salt Administration:
-
Administer Deoxycorticosterone Acetate (DOCA) via subcutaneous injection (e.g., 25 mg in 0.4 mL of sesame oil, twice weekly) or subcutaneous pellet implantation (e.g., 100 mg/kg).
-
Replace drinking water with a 1% NaCl solution.
-
-
Treatment Initiation: After a stable hypertensive state is achieved (typically 2-4 weeks), randomize the animals into treatment groups. Administer this compound or vehicle control orally at the desired dosage and frequency.
-
Blood Pressure Monitoring: Measure systolic blood pressure regularly (e.g., weekly) using a non-invasive tail-cuff method. For more precise measurements, direct arterial cannulation can be performed at the end of the study.
Nω-nitro-L-arginine methyl ester (L-NAME) Induced Hypertension
This model is characterized by nitric oxide deficiency, leading to increased peripheral resistance.
Workflow Diagram:
Caption: Workflow for L-NAME induced hypertension model.
Protocol:
-
Animal Model: Use male Sprague-Dawley rats (240-280 g).
-
Baseline Measurements: Acclimatize the animals and measure baseline blood pressure.
-
L-NAME Administration:
-
Dissolve L-NAME in the drinking water at a concentration that provides a daily dose of 40 mg/kg.
-
Provide the L-NAME solution as the sole source of drinking water for the duration of the study (typically 4-8 weeks).
-
-
Treatment Administration: Administer this compound or vehicle control orally concurrently with the L-NAME administration.
-
Blood Pressure Monitoring: Monitor blood pressure weekly using the tail-cuff method.
-
Endpoint: At the end of the study, collect blood and tissues for analysis.
One-Kidney, One-Clip (1K1C) Goldblatt Hypertension
This is a model of volume-dependent hypertension.
Workflow Diagram:
Caption: Workflow for 1K1C Goldblatt hypertension model.
Protocol:
-
Animal Model: Use male rats of a suitable strain.
-
Anesthesia: Anesthetize the animals.
-
Unilateral Nephrectomy: Perform a right unilateral nephrectomy.
-
Recovery: Allow the animals to recover for 1-2 weeks.
-
Renal Artery Clipping:
-
Expose the left renal artery.
-
Place a silver clip with a specific internal diameter (e.g., 0.2 mm for rats) around the renal artery to induce stenosis. The contralateral kidney is absent in this model.
-
-
Hypertension Development: Allow hypertension to develop over approximately 4 weeks. Blood pressure in 1K1C mice can be considerably higher than in two-kidney, one-clip (2K1C) models.
-
Treatment and Monitoring: Once hypertension is established, begin treatment with this compound and monitor blood pressure as described in the previous protocols.
-
Endpoint: Collect samples at the end of the study.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the endothelin system in the pathogenesis of hypertension. The provided protocols for inducing various forms of experimental hypertension in rats offer a robust framework for evaluating the efficacy of this compound and other endothelin receptor antagonists. The quantitative data, although partially derived from related compounds, provides a strong rationale for the antihypertensive potential of this class of drugs. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Renovascular hypertension using a modified two-kidney, one-clip approach in mice is not dependent on the α1 or α2 Na-K-ATPase ouabain-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of morin, a flavonoid against DOCA-salt hypertensive rats: a dose dependent study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin Receptor Antagonist Effective in Resistant Hypertension: PRECISION | tctmd.com [tctmd.com]
Edonentan Hydrate: A Potent Tool for Investigating Endothelial Dysfunction
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate landscape of cardiovascular research, the study of endothelial dysfunction stands as a cornerstone for understanding the pathogenesis of numerous diseases. Edonentan Hydrate, a potent and highly selective endothelin A (ETA) receptor antagonist, emerges as a critical pharmacological tool for scientists and drug development professionals. This application note provides detailed protocols and data for utilizing this compound to investigate the mechanisms of endothelial dysfunction and to explore potential therapeutic interventions.
Endothelial dysfunction, characterized by the impaired ability of the endothelium to regulate vascular tone, inflammation, and thrombosis, is a key initiator of atherosclerosis and a hallmark of conditions such as hypertension, diabetes, and heart failure. The endothelin (ET) system, particularly the potent vasoconstrictor ET-1 and its interaction with the ETA receptor on vascular smooth muscle cells, plays a pivotal role in mediating these pathological processes. By selectively blocking the ETA receptor, this compound allows researchers to dissect the specific contributions of this pathway to endothelial dysfunction.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the binding of ET-1 to the ETA receptor. This action prevents the downstream signaling cascade that leads to vasoconstriction, inflammation, and cellular proliferation, thereby helping to restore normal endothelial function.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.
| Parameter | Value | Species | Assay Type | Reference |
| Ki (ETA Receptor) | 10 pM | Human | Radioligand Binding Assay | [1][2] |
| Ki (ETB Receptor) | 810 nM | Human | Radioligand Binding Assay | [1] |
| Oral Bioavailability | 100% | Rat | In vivo pharmacokinetic study | [2] |
| In vivo Efficacy | 3-10 µmol/kg (oral) | Rat | Blocks big ET-1 pressor responses | [2] |
Experimental Protocols
Detailed methodologies for key experiments to study endothelial dysfunction using this compound are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
In Vitro Assays
1. Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of this compound to inhibit ET-1-induced endothelial cell migration, a crucial step in angiogenesis and vascular remodeling.
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in a 24-well plate.
-
Wound Creation: Create a uniform scratch in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing ET-1 (e.g., 10 nM) with or without varying concentrations of this compound (e.g., 1 nM - 1 µM). A vehicle control should be included.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.
2. Endothelial Cell Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
-
Plate Coating: Coat a 96-well plate with a basement membrane matrix extract (e.g., Matrigel®) and allow it to solidify.
-
Cell Seeding: Seed HUVECs onto the matrix-coated wells.
-
Treatment: Add medium containing a pro-angiogenic stimulus (e.g., VEGF or ET-1) with or without pre-incubation with this compound at various concentrations.
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.
-
Visualization and Quantification: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube network using a fluorescence microscope. Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.
3. Nitric Oxide (NO) Production Assay
This assay determines if this compound can restore or enhance nitric oxide (NO) bioavailability in endothelial cells, a key indicator of improved endothelial function.
-
Cell Culture: Culture endothelial cells (e.g., HUVECs or bovine aortic endothelial cells) in a suitable plate.
-
Induction of Dysfunction: Induce endothelial dysfunction by treating the cells with a stimulus like oxidized LDL (oxLDL) or high glucose.
-
Treatment: Treat the cells with this compound at desired concentrations for a specified period.
-
NO Measurement: Measure the accumulation of nitrite and nitrate (stable metabolites of NO) in the culture supernatant using the Griess reagent or a commercially available NO detection kit.
Ex Vivo Assay
1. Vascular Reactivity Assay
This assay assesses the functional effect of this compound on the contractility of isolated blood vessels.
-
Vessel Preparation: Isolate arterial rings (e.g., from rat aorta or mesenteric arteries) and mount them in an organ bath containing physiological salt solution.
-
Induction of Contraction: Induce contraction of the arterial rings with a vasoconstrictor, such as phenylephrine or ET-1.
-
Treatment: Add this compound to the organ bath in a cumulative manner to generate a dose-response curve.
-
Data Analysis: Measure the changes in isometric tension to determine the vasodilatory effect of this compound.
Visualizing the Mechanism and Workflow
To further elucidate the role of this compound in the context of endothelial dysfunction, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: this compound's mechanism of action.
Caption: Experimental workflow for studying this compound.
Conclusion
This compound is an invaluable research tool for investigating the role of the endothelin system in endothelial dysfunction. Its high potency and selectivity for the ETA receptor allow for precise modulation of this pathway. The protocols and data presented here provide a solid foundation for researchers to explore the therapeutic potential of ETA receptor antagonism in a variety of cardiovascular and related diseases.
References
Troubleshooting & Optimization
Technical Support Center: Edonentan Hydrate Solubility for Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edonentan Hydrate. The information is designed to address common challenges related to the solubility of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 55 mg/mL (102.49 mM); sonication is recommended to aid dissolution.[1]
Q2: Is this compound soluble in aqueous solutions like water or PBS?
A2: No, this compound is considered to be insoluble in water.[2] Direct dissolution in aqueous buffers such as Phosphate-Buffered Saline (PBS) is not recommended and will likely result in precipitation or an inhomogeneous suspension.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in DMSO should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[2]
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: While data on solubility in other organic solvents is limited, its classification as a poorly water-soluble drug suggests that other polar organic solvents might be used. However, DMSO is the most commonly reported solvent for creating a high-concentration stock solution.[1] If alternative solvents are considered, small-scale solubility tests are highly recommended.
Q5: What is a suggested formulation for in vivo animal studies?
A5: A suggested vehicle for in vivo administration consists of a co-solvent system. One such formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH2O.[1] It is crucial to develop and validate a suitable formulation based on the specific animal model and administration route.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution into aqueous media (e.g., cell culture medium, PBS). | This compound has very low aqueous solubility. The final concentration of the compound in the aqueous medium exceeds its solubility limit. | - Increase the final volume of the aqueous medium to lower the final concentration of this compound.- Decrease the volume of the DMSO stock solution added.- Ensure rapid and thorough mixing upon dilution.- Consider using a surfactant or a co-solvent system if the experimental design allows. |
| Inconsistent results in in vitro assays. | Poor solubility leading to variable concentrations of the active compound. The compound may be precipitating out of the solution. | - Visually inspect all solutions for any signs of precipitation before use.- Prepare fresh dilutions from the stock solution for each experiment.- Include a solubility check in your experimental setup, for example, by measuring the concentration of the compound in the assay medium after a period of incubation. |
| Difficulty dissolving the compound, even in DMSO. | The compound may require energy to overcome crystal lattice forces. | - Use sonication to aid the dissolution process in DMSO.- Gentle warming (e.g., to 37°C) can also be attempted, but be cautious about potential compound degradation. |
| The final solution for an in vivo study is cloudy or contains particulates. | The formulation is not optimized for the desired concentration, leading to precipitation. | - Ensure all components of the co-solvent system are thoroughly mixed before adding the this compound stock solution.- Add the DMSO stock solution to the pre-mixed vehicle slowly while vortexing.- If cloudiness persists, you may need to adjust the ratios of the co-solvents or decrease the final concentration of this compound. |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 55 mg/mL | 102.49 mM | Sonication is recommended. |
| Water | Insoluble | - |
Table 2: Example of an In Vivo Formulation
| Component | Percentage |
| DMSO | 5% |
| PEG300 | 30% |
| Tween 80 | 5% |
| Saline/PBS/ddH₂O | 60% |
| This formulation is a starting point and may require optimization for your specific experimental needs. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 536.64 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Sonicator bath
-
Calibrated analytical balance
Procedure:
-
Weigh out 5.37 mg of this compound using a calibrated analytical balance.
-
Transfer the weighed compound into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the tube in a sonicator bath and sonicate for 10-15 minutes, or until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of an In Vivo Formulation (2 mg/mL)
Materials:
-
This compound 40 mg/mL stock solution in DMSO
-
PEG300
-
Tween 80
-
Sterile Saline, PBS, or ddH₂O
-
Sterile tubes
Procedure:
-
Prepare the vehicle by mixing the components in the following order:
-
In a sterile tube, add 300 µL of PEG300.
-
Add 50 µL of Tween 80 and mix well.
-
Add 600 µL of Saline, PBS, or ddH₂O and mix thoroughly.
-
-
To prepare a 1 mL final volume of a 2 mg/mL solution, add 50 µL of the 40 mg/mL this compound stock solution in DMSO to the 950 µL of the prepared vehicle.
-
Mix the final solution thoroughly by vortexing until it is clear and homogenous.
-
Visually inspect the solution for any signs of precipitation before administration.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation.
References
Edonentan Hydrate not showing expected effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edonentan Hydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the endothelin-A (ETA) receptor.[1] Its mechanism of action involves blocking the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to the ETA receptor on vascular smooth muscle cells.[2][3][4] This blockade prevents the intracellular signaling cascade that leads to vasoconstriction.
Q2: What are the expected in vivo effects of this compound?
In preclinical models, such as rats, oral administration of this compound is expected to block the pressor (blood pressure increasing) responses induced by big endothelin-1 (the precursor to ET-1).[1] Doses in the range of 3-10 µmol/kg have been shown to be effective in this regard in rats.
Q3: What are some key physical and chemical properties of Edonentan?
| Property | Value |
| Molecular Formula | C28H32N4O5S |
| Molecular Weight | 536.6 g/mol |
| Ki for ETA Receptor | 10 pM |
| Oral Bioavailability (Rats) | 100% |
Q4: How should I prepare this compound for in vivo studies?
For oral administration in rats, this compound can be formulated in a vehicle such as a solution containing DMSO and PEG300. The specific concentrations will depend on the required dosage and administration volume. It is crucial to ensure complete dissolution of the compound.
Troubleshooting Guide: this compound Not Showing Expected Effect
Issue 1: No observable effect on blood pressure in an in vivo rodent model.
Possible Cause 1: Improper Drug Formulation and Administration
-
Solubility Issues: this compound, like many small molecules, may have limited aqueous solubility. If the compound is not fully dissolved, the actual administered dose will be lower than intended.
-
Recommendation: Prepare a fresh formulation for each experiment. Use appropriate solvents such as DMSO or a mixture of DMSO and PEG300 to ensure complete dissolution. Visually inspect the solution for any precipitates before administration.
-
-
Incorrect Dosage: The effective dose may vary depending on the animal model, its strain, and the specific experimental conditions.
-
Recommendation: A dose of 3-10 µmol/kg orally has been reported to be effective in rats for blocking big ET-1 pressor responses. Consider performing a dose-response study to determine the optimal dose for your specific model.
-
-
Administration Route: While Edonentan has high oral bioavailability in rats, the administration route can influence pharmacokinetics.
-
Recommendation: Ensure proper oral gavage technique to deliver the full dose to the stomach. For acute studies, intravenous administration may be considered to bypass potential absorption issues.
-
Possible Cause 2: Experimental Model and Conditions
-
Animal Strain and Health: The response to endothelin receptor antagonists can vary between different strains of rodents. The health status of the animals can also impact cardiovascular responses.
-
Recommendation: Ensure that the animals are healthy and properly acclimatized before the experiment. Use a consistent rodent strain for all experiments.
-
-
Anesthesia: Anesthetics can significantly affect the cardiovascular system and may mask or alter the effects of this compound.
-
Recommendation: Choose an anesthetic with minimal impact on blood pressure and heart rate, such as urethane for terminal procedures. Maintain a consistent level of anesthesia throughout the experiment.
-
-
Baseline Blood Pressure: If the baseline blood pressure of the animal is already low, it may be difficult to observe a significant reduction.
-
Recommendation: Use a model with established hypertension or induce vasoconstriction with an agent like ET-1 to create a window for observing the antagonist's effect.
-
Possible Cause 3: Compound Stability
-
Hydrate Stability: Edonentan is a hydrate, meaning it incorporates water molecules into its crystal structure. Changes in humidity and temperature can affect its stability and potentially its solubility and activity.
-
Recommendation: Store this compound according to the manufacturer's instructions, typically in a cool, dry place. Avoid repeated freeze-thaw cycles of stock solutions.
-
Issue 2: Lack of effect in a cell-based vasoconstriction assay.
Possible Cause 1: Cell Culture Conditions
-
Receptor Expression: The cell line used must express a sufficient number of ETA receptors on its surface.
-
Recommendation: Confirm ETA receptor expression in your chosen cell line using techniques like qPCR, Western blot, or flow cytometry.
-
-
Cell Health: Unhealthy or senescent cells may not respond appropriately to stimuli.
-
Recommendation: Ensure cells are in the logarithmic growth phase and have good viability.
-
Possible Cause 2: Assay Protocol
-
Compound Concentration: The effective concentration in vitro can be influenced by factors like protein binding in the cell culture medium.
-
Recommendation: Perform a concentration-response curve to determine the IC50 of this compound in your specific assay.
-
-
Incubation Time: Insufficient pre-incubation time with the antagonist may not allow for adequate receptor blockade before adding the agonist (e.g., ET-1).
-
Recommendation: Optimize the pre-incubation time with this compound.
-
Experimental Protocols
Key Experiment 1: In Vivo Blood Pressure Measurement in Anesthetized Rats
Objective: To evaluate the effect of orally administered this compound on mean arterial pressure (MAP) in response to an endothelin-1 challenge.
Methodology:
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-300g).
-
Anesthetize the rat with urethane (1.2 g/kg, i.p.).
-
Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for intravenous infusions.
-
-
Drug Administration:
-
Prepare this compound in a vehicle of 10% DMSO and 40% PEG300 in saline.
-
Administer this compound (e.g., 5 µmol/kg) or vehicle via oral gavage.
-
-
Experimental Procedure:
-
Allow a 60-minute absorption period after oral administration.
-
Record baseline MAP for 15-30 minutes.
-
Administer a bolus injection of endothelin-1 (e.g., 1 µg/kg, i.v.) to induce a pressor response.
-
Continuously record MAP for at least 60 minutes post-ET-1 injection.
-
-
Data Analysis:
-
Calculate the change in MAP from baseline in both the vehicle and this compound-treated groups.
-
Compare the pressor response to ET-1 between the two groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Key Experiment 2: Cell-Based Vasoconstriction Assay (using A7r5 rat aortic smooth muscle cells)
Objective: To assess the ability of this compound to inhibit endothelin-1-induced calcium influx in vascular smooth muscle cells.
Methodology:
-
Cell Culture:
-
Culture A7r5 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
-
Calcium Flux Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Wash the cells with a buffer (e.g., HBSS).
-
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1 pM to 1 µM) or vehicle for 30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add endothelin-1 (e.g., 10 nM) to all wells to stimulate calcium influx.
-
Immediately begin kinetic fluorescence readings for 5-10 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the vehicle control.
-
Calculate the IC50 value for this compound by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Endothelin-A Receptor Signaling Pathway and Site of this compound Action.
Caption: Troubleshooting workflow for experiments with this compound.
References
Technical Support Center: Optimizing Edonentan Hydrate Concentration in Assays
Welcome to the technical support center for Edonentan Hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in various in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as BMS-207940 Hydrate, is a potent and highly selective antagonist of the Endothelin-A (ETA) receptor, with a binding affinity (Ki) of 10 pM.[1] Endothelin-1 (ET-1), a powerful vasoconstrictor, mediates its effects primarily through the ETA receptor located on vascular smooth muscle cells.[2][3] By selectively blocking the ETA receptor, this compound inhibits the downstream signaling pathways initiated by ET-1, leading to the prevention of vasoconstriction and cell proliferation.[4]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in cardiovascular research to study the roles of the endothelin system in various physiological and pathological processes. Its high selectivity for the ETA receptor makes it an excellent tool for investigating the specific contributions of this receptor subtype in conditions such as hypertension, heart failure, and vascular remodeling.[2]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 55 mg/mL (102.49 mM). For long-term storage, it is recommended to store the compound as a solid at -20°C. For short-term storage, it can be kept at room temperature. DMSO stock solutions should be stored at -20°C or -80°C.
Q4: What is a typical in vitro working concentration for this compound?
A4: The optimal working concentration of this compound will vary depending on the specific assay and cell type used. Given its high potency (Ki = 10 pM), concentrations in the low nanomolar to picomolar range are often effective for achieving ETA receptor blockade. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: Is this compound stable in aqueous solutions and cell culture media?
A5: The stability of small molecules like this compound in aqueous solutions and cell culture media can be influenced by several factors, including pH, temperature, and the presence of serum proteins. It is advisable to prepare fresh dilutions in your assay buffer or media from a DMSO stock solution for each experiment. To assess stability in your specific media, you can incubate the compound in the media for the duration of your experiment and then measure its concentration or activity.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Synonyms | BMS-207940 Hydrate | |
| Mechanism of Action | Selective Endothelin-A (ETA) Receptor Antagonist | |
| Ki | 10 pM | |
| Molecular Formula | C28H34N4O6S | |
| Molecular Weight | 554.66 g/mol | |
| Solubility | 55 mg/mL (102.49 mM) in DMSO | |
| Storage (Solid) | -20°C (long-term), Room Temperature (short-term) | |
| Storage (DMSO Stock) | -20°C or -80°C |
Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Recommended Concentration Range | Incubation Time |
| ETA Receptor Binding Assay | CHO cells expressing human ETA receptors | 1 pM - 100 nM | 1-2 hours |
| Calcium Flux Assay | Vascular Smooth Muscle Cells (VSMCs) | 100 pM - 1 µM | 15-30 minutes (pre-incubation) |
| Functional Vasoconstriction Assay | Isolated arterial rings | 1 nM - 10 µM | 30-60 minutes (pre-incubation) |
Note: These are general recommendations. The optimal conditions should be determined empirically for each specific experiment.
Experimental Protocols
Protocol: In Vitro Calcium Flux Assay for ETA Receptor Antagonism
This protocol describes a cell-based functional assay to measure the antagonist activity of this compound on the ETA receptor by monitoring changes in intracellular calcium concentration.
Materials:
-
Vascular Smooth Muscle Cells (VSMCs) or other cells endogenously or recombinantly expressing the ETA receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Endothelin-1 (ET-1)
-
This compound
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Methodology:
-
Cell Seeding:
-
Seed the cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium from the wells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
After the dye loading incubation, wash the cells twice with assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO at the same final concentration).
-
-
ET-1 Stimulation and Signal Detection:
-
Prepare a solution of ET-1 in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a baseline reading for 10-20 seconds.
-
Add the ET-1 solution to all wells simultaneously using the instrument's injection system.
-
Continue to record the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after ET-1 addition.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guides
General Troubleshooting for this compound Assays
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation | Exceeding solubility limit in aqueous buffer. | Ensure the final DMSO concentration is low (typically <0.5%). Prepare fresh dilutions from a high-concentration DMSO stock. Visually inspect solutions for any precipitate. |
| Loss of Compound Activity | Degradation in aqueous solution. Adsorption to plasticware. | Prepare fresh dilutions for each experiment. Use low-binding plates and pipette tips. Assess compound stability in your specific assay buffer. |
| Inconsistent Results | Pipetting errors. Cell variability. | Use calibrated pipettes and proper technique. Ensure consistent cell passage number and seeding density. |
Specific Troubleshooting for Calcium Flux Assays
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Low receptor expression. Inactive ET-1. Suboptimal dye loading. | Use a cell line with confirmed high ETA receptor expression. Test the activity of your ET-1 stock. Optimize dye loading time and concentration. |
| High Background Signal | Cell stress or death. Autofluorescence of the compound. | Handle cells gently during washing steps. Check for compound autofluorescence at the assay wavelengths. |
| Variable Response Across Wells | Uneven cell monolayer. Inconsistent dye loading. | Ensure even cell seeding. Be consistent with washing and dye loading procedures. |
Visualizations
Caption: ETA receptor signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Edonentan Hydrate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edonentan Hydrate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of the endothelin A (ETA) receptor, with a Ki of 10 pM.[1][2] Its primary mechanism of action is to block the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction and cell proliferation.[3][4] ET-1 is a powerful vasoconstrictor peptide, and by blocking its action at the ETA receptor, Edonentan and other similar antagonists can induce vasodilation.[3]
2. What are the recommended storage conditions for this compound?
This compound should be stored at room temperature for continental US shipments, though this may vary for other locations. For long-term storage, it is advisable to follow the specific recommendations provided on the product's Certificate of Analysis. As a hydrate, its physical stability can be sensitive to humidity and temperature. It is crucial to store it in a well-sealed container in a dry environment to prevent dehydration or further water absorption, which could alter its crystalline structure and potentially its activity.
3. How do I dissolve this compound for in vitro experiments?
This compound is soluble in dimethyl sulfoxide (DMSO). A stock solution can be prepared in DMSO at a concentration of up to 55 mg/mL (102.49 mM). Sonication is recommended to aid dissolution. For cell-based assays, it is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent or No Compound Activity in Cell-Based Assays
Q: I am not observing the expected inhibitory effect of this compound in my cell-based functional assay. What could be the problem?
A: Several factors could contribute to a lack of activity. Here is a step-by-step troubleshooting guide:
-
Compound Solubility:
-
Problem: this compound may not be fully dissolved in your assay buffer, leading to a lower effective concentration.
-
Solution: Ensure your stock solution in DMSO is clear. When diluting into aqueous assay buffers, avoid precipitation. It may be necessary to use a lower final concentration or to include a small percentage of a co-solvent, ensuring it does not affect the cells.
-
-
Cell Line and Receptor Expression:
-
Problem: The cell line you are using may not express the ETA receptor at a sufficient level, or the receptor may not be functional.
-
Solution: Confirm ETA receptor expression in your chosen cell line (e.g., CHO or HEK cells transfected with the human ETA receptor) via techniques like qPCR, western blot, or a receptor binding assay.
-
-
Assay Conditions:
-
Problem: The concentration of the agonist (e.g., ET-1) used to stimulate the cells may be too high, making it difficult for the antagonist to compete effectively.
-
Solution: Perform an agonist dose-response curve to determine the EC50 or EC80 concentration. For antagonist experiments, use an agonist concentration at or near its EC50 to ensure a sensitive assay window.
-
-
Compound Stability:
-
Problem: this compound may be degrading in your assay medium over the course of the experiment, especially during long incubation times.
-
Solution: Prepare fresh dilutions of the compound for each experiment. Minimize the exposure of the compound to harsh conditions (e.g., extreme pH, high temperatures).
-
Issue 2: High Variability in In Vivo Efficacy Studies
Q: My in vivo experiments with this compound are showing high variability between animals. How can I improve the consistency of my results?
A: High variability in animal studies can stem from issues with formulation, administration, or the animal model itself.
-
Formulation and Administration:
-
Problem: Poor solubility or stability of the formulation can lead to inconsistent dosing.
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Solution: For oral administration, a common vehicle for endothelin receptor antagonists is a suspension or a solution with co-solvents. A suggested in vivo formulation is 5% DMSO + 30% PEG300 in saline. Ensure the formulation is homogenous before each administration. For intravenous administration, ensure the compound is fully solubilized.
-
-
Animal Model:
-
Problem: The pressor response to ET-1 can vary between animals.
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Solution: Allow for a sufficient acclimatization period for the animals. Ensure a stable baseline blood pressure before administering the antagonist and the agonist. Administering a consistent dose of ET-1 or big ET-1 is crucial for inducing a reproducible pressor response.
-
-
Dosing:
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Problem: The chosen dose of this compound may be on a steep part of the dose-response curve, where small variations in administered volume can lead to large differences in effect.
-
Solution: Conduct a dose-response study to determine the optimal dose for your model. Doses in the range of 3-10 µmol/kg have been used orally in rats to block big ET-1 pressor responses.
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Data Presentation
Table 1: Solubility of Edonentan
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 55 | 102.49 | Sonication is recommended. |
Table 2: In Vivo Formulation for Edonentan
| Component | Percentage | Purpose |
| DMSO | 5% | Co-solvent |
| PEG300 | 30% | Co-solvent/Vehicle |
| Saline | 65% | Vehicle |
Experimental Protocols
Protocol 1: ETA Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the ETA receptor.
-
Materials:
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Cell membranes from a cell line overexpressing the human ETA receptor (e.g., CHO-K1 cells).
-
Radioligand: [¹²⁵I]-ET-1.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.2% BSA.
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Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
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This compound stock solution (e.g., 10 mM in DMSO).
-
96-well filter plates (e.g., glass fiber filters).
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Scintillation fluid and a microplate scintillation counter.
-
-
Methodology:
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Prepare serial dilutions of this compound in assay buffer.
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In a 96-well plate, add 50 µL of assay buffer (for total binding) or a high concentration of unlabeled ET-1 (for non-specific binding).
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Add 50 µL of the this compound dilutions to the appropriate wells.
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Add 50 µL of [¹²⁵I]-ET-1 (at a concentration close to its Kd).
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Add 50 µL of the cell membrane preparation.
-
Incubate for 2 hours at room temperature with gentle shaking.
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Transfer the contents to a 96-well filter plate and wash rapidly with ice-cold wash buffer to separate bound from free radioligand.
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Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
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Calculate the specific binding and determine the IC50 value by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.
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Protocol 2: Cell-Based Calcium Flux Assay
This protocol outlines a functional assay to measure the inhibitory effect of this compound on ET-1-induced calcium mobilization.
-
Materials:
-
A cell line expressing the human ETA receptor (e.g., HEK293 or CHO cells).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
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ET-1 stock solution.
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This compound stock solution (10 mM in DMSO).
-
A microplate reader with fluorescence detection capabilities.
-
-
Methodology:
-
Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer and add them to the cells. Incubate for 15-30 minutes.
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Prepare a solution of ET-1 in assay buffer at a concentration that gives a submaximal response (e.g., EC80).
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Place the plate in the microplate reader and measure the baseline fluorescence.
-
Add the ET-1 solution to the wells and immediately begin measuring the fluorescence intensity over time (typically every second for 1-2 minutes).
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The increase in fluorescence corresponds to an increase in intracellular calcium.
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Determine the inhibitory effect of this compound by comparing the peak fluorescence in treated wells to control wells (agonist only). Calculate the IC50 value from the dose-response curve.
-
Mandatory Visualizations
Caption: ETA Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Evaluating an ETA Receptor Antagonist.
References
Edonentan Hydrate Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Edonentan Hydrate in experimental settings. The information is intended to help users identify and resolve potential issues related to its on-target and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as BMS-207940, is a highly potent and selective antagonist of the Endothelin-A (ETA) receptor.[1][2] Its primary mechanism involves blocking the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways that lead to vasoconstriction and cell proliferation.
Q2: What are the known binding affinities of Edonentan for endothelin receptors?
Edonentan exhibits a very high affinity for the ETA receptor with a reported inhibition constant (Ki) of 10 pM.[1][2] It is highly selective for the ETA receptor over the ETB receptor.
Q3: What does the "selectivity" of this compound refer to quantitatively?
This compound has an 80,000-fold greater selectivity for the ETA receptor compared to the ETB receptor.[2] This high degree of selectivity is a key feature of the compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Vasodilation or Hypotension | While the primary effect of ETA antagonism is to block vasoconstriction, complex physiological responses can occur. At high concentrations, very weak ETB antagonism might contribute, or it could be an indirect systemic response. | 1. Verify the concentration of this compound used. 2. Consider potential indirect systemic effects or interactions with other experimental components. 3. Review literature on the complex roles of ET receptors in your specific model system. |
| Fluid Retention or Edema in in vivo Models | This is a known class effect for some endothelin receptor antagonists. Selective ETA antagonism can lead to unopposed ET-1 stimulation of ETB receptors, which can influence fluid balance. | 1. Carefully monitor fluid balance in animal models. 2. Consider whether the observed effect aligns with known consequences of ETB receptor stimulation in the kidney and vasculature. 3. It may be necessary to adjust the dose or experimental duration. |
| Lack of Efficacy at Expected Concentrations | Several factors could contribute to a lack of response, including issues with the compound itself, the experimental setup, or the biological system. | 1. Compound Integrity: Confirm the purity and stability of your this compound stock. 2. Solubility: Ensure complete solubilization of the compound in your experimental buffer. 3. Receptor Expression: Verify the expression levels of the ETA receptor in your cell line or tissue model. 4. Assay Conditions: Optimize incubation times and other assay parameters. |
| Variability in Experimental Results | Inconsistent results can arise from a variety of sources, including reagent handling, cell culture conditions, and assay procedures. | 1. Standardize all experimental protocols. 2. Ensure consistent cell passage numbers and confluency. 3. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
Quantitative Data: Selectivity Profile
| Target Receptor | Inhibition Constant (Ki) | Selectivity vs. ETA | Reference |
| Endothelin-A (ETA) | 10 pM | - | |
| Endothelin-B (ETB) | ~800 nM (Calculated) | 80,000-fold |
Note: The Ki for the ETB receptor is calculated based on the reported 80,000-fold selectivity relative to the ETA receptor Ki of 10 pM. Comprehensive off-target screening panel data for this compound against a broader range of receptors, ion channels, and enzymes is not publicly available.
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of this compound and a typical experimental workflow for assessing its on-target activity.
Caption: Mechanism of this compound action on the ETA receptor signaling pathway.
Caption: Workflow for determining this compound binding affinity.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for ETA Receptor
This protocol is a general guideline for determining the inhibitory constant (Ki) of this compound at the ETA receptor. Specific conditions may need to be optimized for your system.
1. Materials:
-
Receptor Source: Cell membranes from a cell line recombinantly expressing the human ETA receptor (e.g., CHO or HEK293 cells).
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Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1)
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Test Compound: this compound
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4
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Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
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Non-specific Binding Control: A high concentration of unlabeled ET-1 (e.g., 1 µM)
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Instrumentation: Filtration apparatus, glass fiber filters, gamma counter.
2. Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the ETA receptor in an appropriate buffer.
-
Centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, [¹²⁵I]-ET-1 (at a concentration near its Kd), and cell membranes.
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Non-specific Binding: Non-specific binding control, [¹²⁵I]-ET-1, and cell membranes.
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Competitive Binding: this compound dilution, [¹²⁵I]-ET-1, and cell membranes.
-
-
The final assay volume should be consistent across all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in tubes and measure the radioactivity using a gamma counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Edonentan Hydrate Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing experimental variability when working with Edonentan Hydrate. Below, you will find troubleshooting advice and frequently asked questions designed to address specific issues you may encounter during your research.
Troubleshooting Guide
This guide offers solutions to common problems that can arise during experiments with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or Lower-than-Expected Potency in In Vitro Assays | Compound Solubility: this compound may precipitate in aqueous buffers, reducing the effective concentration. | 1. Solvent Selection: Prepare stock solutions in 100% DMSO.[1] For aqueous working solutions, ensure the final DMSO concentration is compatible with your assay (typically ≤0.5%).2. Sonication: Briefly sonicate the stock solution before preparing dilutions to ensure it is fully dissolved.[1]3. pH of Buffer: Check the pH of your assay buffer, as extreme pH values can affect compound solubility and stability. |
| Compound Degradation: Improper storage can lead to degradation of the compound. | 1. Storage Conditions: Store this compound as a powder at room temperature.[2] Stock solutions in DMSO should be stored at -20°C for long-term use.[3] Avoid repeated freeze-thaw cycles. | |
| Assay Conditions: Suboptimal assay conditions can affect receptor binding and downstream signaling. | 1. Incubation Time: Ensure the incubation time is sufficient for the binding to reach equilibrium.[4]2. Cell Density: Optimize cell density to ensure an adequate signal-to-noise ratio.3. Agonist Concentration: Use an appropriate concentration of the agonist (e.g., Endothelin-1) that gives a robust and reproducible response. | |
| High Variability Between Replicates or Experiments | Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability. | 1. Calibrate Pipettes: Regularly calibrate all pipettes used in the experiment.2. Consistent Technique: Use a consistent pipetting technique for all samples. |
| Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression. | 1. Use Low Passage Cells: Use cells with a low passage number for all experiments.2. Consistent Passaging: Maintain a consistent cell passaging schedule. | |
| Edge Effects in Multi-Well Plates: Evaporation from wells on the edge of a plate can concentrate reagents and affect results. | 1. Plate Sealing: Use plate sealers to minimize evaporation.2. Avoid Outer Wells: Avoid using the outer wells of the plate for critical samples. Fill them with buffer or media instead. | |
| In Vivo Efficacy is Lower than Expected | Pharmacokinetic Issues: Poor absorption or rapid metabolism can reduce the effective concentration of the compound at the target site. | 1. Route of Administration: this compound has high oral bioavailability in rats. For other species, consider the most appropriate route of administration.2. Dosing Regimen: Optimize the dose and frequency of administration based on pharmacokinetic studies if available. In rats, oral doses of 3-10 µmol/kg have been shown to be effective. |
| Animal Model Variability: Differences in animal age, weight, or health status can contribute to variability. | 1. Standardize Animal Cohorts: Use animals of the same age, sex, and weight range.2. Acclimatization: Allow sufficient time for animals to acclimatize to the housing conditions before starting the experiment. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and highly selective antagonist of the Endothelin A (ETA) receptor, with a Ki of 10 pM. By blocking the ETA receptor, it inhibits the vasoconstrictive and proliferative effects of endothelin-1.
2. How should I store this compound?
This compound powder should be stored at room temperature. Stock solutions prepared in DMSO can be stored at -20°C for extended periods.
3. What is the solubility of this compound?
This compound is soluble in DMSO. For experiments in aqueous solutions, it is recommended to first dissolve the compound in DMSO to make a concentrated stock solution and then dilute it in the appropriate buffer.
4. What is the difference between Ki and IC50?
The Ki (inhibition constant) is an intrinsic measure of the affinity of an antagonist for its receptor. The IC50 (half-maximal inhibitory concentration) is the concentration of an antagonist that produces 50% inhibition of a specific biological response. The IC50 value can be influenced by experimental conditions, such as the concentration of the agonist used.
5. Are there any known off-target effects of this compound?
This compound is highly selective for the ETA receptor, with an 80,000-fold lower affinity for the ETB receptor. This high selectivity minimizes the potential for off-target effects mediated by the ETB receptor.
Experimental Protocols
In Vitro: Calcium Mobilization Assay
This protocol describes a cell-based assay to measure the antagonist effect of this compound on Endothelin-1 (ET-1)-induced calcium mobilization in cells expressing the ETA receptor.
Materials:
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Cells stably expressing the human ETA receptor (e.g., CHO-K1 or HEK293 cells)
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
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Endothelin-1 (ET-1)
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This compound
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DMSO
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96-well black, clear-bottom plates
Methodology:
-
Cell Culture: Culture the ETA receptor-expressing cells to 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom plates at an optimized density and allow them to attach overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to the desired concentrations. Also, prepare a stock solution of ET-1 in assay buffer.
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Antagonist Incubation: Add the different concentrations of this compound to the wells and incubate for a predetermined time to allow for receptor binding.
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Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add a pre-determined concentration of ET-1 (e.g., EC80) to the wells and immediately begin measuring the fluorescence intensity over time.
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Data Analysis: Determine the inhibitory effect of this compound by calculating the percentage of inhibition of the ET-1-induced calcium signal. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
In Vivo: Canine Model of Pacing-Induced Heart Failure
This protocol is adapted from studies investigating the effects of ETA receptor antagonists in a canine model of congestive heart failure.
Animal Model:
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Adult mongrel dogs.
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Surgically implant a programmable pacemaker with a lead in the right ventricle.
Induction of Heart Failure:
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After a recovery period from surgery, initiate rapid ventricular pacing (e.g., 240-250 beats/min).
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Continue pacing for several weeks (e.g., 3-4 weeks) until signs of heart failure develop, such as reduced left ventricular ejection fraction and increased neurohormonal activation.
Experimental Protocol:
-
Baseline Measurements: Before initiating treatment, perform baseline measurements of hemodynamic parameters (e.g., blood pressure, heart rate, cardiac output) and collect blood samples for neurohormone analysis.
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Treatment Administration: Administer this compound or vehicle orally at a pre-determined dose and schedule. For a similar ETA antagonist, a dose of 5 mg/kg twice daily was used.
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Follow-up Measurements: At specified time points during the treatment period, repeat the hemodynamic and neurohormonal measurements.
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Data Analysis: Compare the changes in hemodynamic and neurohormonal parameters between the this compound-treated group and the vehicle-treated group to assess the therapeutic efficacy.
Visualizations
This compound Mechanism of Action
Caption: this compound competitively blocks the binding of Endothelin-1 to the ETA receptor.
ETA Receptor Downstream Signaling Pathway
Caption: Simplified signaling cascade initiated by Endothelin-1 binding to the ETA receptor.
Experimental Workflow for In Vitro Antagonist Assay
Caption: A stepwise workflow for determining the IC50 of this compound in a cell-based assay.
References
Technical Support Center: Troubleshooting Edonentan Hydrate In Vivo Delivery
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the in vivo delivery of Edonentan Hydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BMS-207940 Hydrate) is a potent and highly selective antagonist of the endothelin A (ETA) receptor, with a Ki of 10 pM.[1][2] The endothelin system plays a role in vasoconstriction and cell proliferation. By blocking the ETA receptor, Edonentan inhibits the signaling pathways activated by endothelin-1 (ET-1), leading to vasodilation and anti-proliferative effects.[3][4] This makes it a valuable tool for research in areas such as heart failure and hypertension.[5]
Q2: What are the recommended routes of administration for this compound in vivo?
Edonentan has been shown to have excellent oral bioavailability (100%) in rats. Therefore, oral gavage is a primary and effective route of administration for preclinical studies. Other potential routes, such as intraperitoneal (IP) injection, may also be considered, particularly if rapid absorption is required or if there are specific experimental reasons to bypass the gastrointestinal tract.
Q3: What are the solubility characteristics of this compound?
Edonentan is soluble in DMSO, with a reported solubility of 55 mg/mL (102.49 mM), where sonication is recommended to aid dissolution. Its aqueous solubility is low, which is a common challenge for many small molecule inhibitors and a key consideration for formulation development.
Troubleshooting Guide
Issue 1: Formulation appears cloudy, or the compound precipitates out of solution.
This is a common issue stemming from the low aqueous solubility of Edonentan. Precipitation can lead to inaccurate dosing and reduced bioavailability.
Potential Causes & Solutions:
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Improper Solvent or Vehicle: The chosen vehicle may not be suitable for maintaining Edonentan in solution, especially when diluted for injection.
-
Temperature Effects: Solubility can be temperature-dependent. A solution prepared at room temperature might precipitate at lower animal body temperatures.
-
Incorrect pH: The pH of the vehicle can influence the solubility of the compound.
Troubleshooting Steps:
-
Optimize the Formulation:
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Co-solvents: A common strategy is to first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it with an aqueous vehicle (e.g., saline, PBS, or a solution containing PEG300). It is critical to keep the final concentration of the organic solvent low (e.g., <10% DMSO) to minimize toxicity.
-
Surfactants: The use of non-ionic surfactants like Tween 80 or Cremophor EL can help to create micellar formulations that improve the solubility and stability of hydrophobic compounds.
-
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) or lipid solutions can enhance absorption.
-
-
Sonication: As recommended, use sonication to aid in the initial dissolution of this compound in the primary solvent.
-
Gentle Heating: Gentle warming of the vehicle may help to keep the compound in solution. However, be cautious of potential compound degradation at elevated temperatures.
-
Prepare Fresh Formulations: Whenever possible, prepare the formulation immediately before administration to minimize the risk of precipitation over time.
Issue 2: Inconsistent or no observable therapeutic effect in vivo.
This can be a frustrating issue with multiple potential causes, ranging from the formulation to the experimental model itself.
Potential Causes & Solutions:
-
Poor Bioavailability: Despite its reported high oral bioavailability in rats, issues with the formulation can lead to poor absorption.
-
Suboptimal Dosing: The dose may be too low to achieve a therapeutic concentration at the target tissue.
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Rapid Metabolism and Clearance: The compound may be cleared from the system before it can exert its effect.
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Model-Specific Issues: The role of the ETA receptor in your specific disease model may not be as significant as hypothesized.
Troubleshooting Steps:
-
Verify Formulation and Dosing:
-
Ensure the formulation is a clear solution and that the dosing calculations are correct.
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Consider a pilot pharmacokinetic (PK) study to measure the plasma concentration of Edonentan over time to assess exposure.
-
-
Dose-Response Study: Perform a dose-escalation study to determine the optimal effective dose in your model.
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Alternative Route of Administration: If oral administration is not yielding the expected results, consider an alternative route like intraperitoneal (IP) injection to see if bypassing the GI tract improves efficacy.
-
Confirm Target Engagement: If possible, measure a downstream biomarker of ETA receptor inhibition to confirm that the drug is reaching its target and having the intended biological effect.
Issue 3: Adverse effects or toxicity observed in animals.
Toxicity can be related to the compound itself or the vehicle used for delivery.
Potential Causes & Solutions:
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Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic to animals.
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On-Target Toxicity: Inhibition of the ETA receptor in non-target tissues could lead to adverse effects.
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Off-Target Effects: Although Edonentan is highly selective, off-target effects at high concentrations cannot be entirely ruled out.
Troubleshooting Steps:
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Vehicle Control Group: Always include a control group that receives the vehicle alone to distinguish between vehicle-related and compound-related toxicity.
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Reduce Vehicle Concentration: If using a co-solvent like DMSO, try to reduce its final concentration in the formulation.
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Dose Reduction: Lower the dose of this compound and/or reduce the frequency of administration.
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Monitor Animal Health: Closely monitor animals for signs of distress, weight loss, or other adverse events.
Data Presentation
Table 1: this compound Properties
| Property | Value | Source |
| Synonyms | BMS-207940 Hydrate | |
| Mechanism of Action | Endothelin A (ETA) Receptor Antagonist | |
| Ki | 10 pM | |
| Molecular Weight | 536.64 g/mol (anhydrous) | |
| Solubility | DMSO: 55 mg/mL (102.49 mM) | |
| Oral Bioavailability (Rats) | 100% |
Table 2: Example Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, PEG300) to dissolve the compound before dilution in an aqueous vehicle. | Simple and widely used for preclinical studies. | Can cause toxicity or off-target effects at high concentrations. |
| Surfactants | Using agents like Tween 80 to form micelles that encapsulate the hydrophobic compound. | Can significantly increase solubility and stability. | Potential for toxicity and alteration of biological barriers. |
| Lipid-Based Formulations | Incorporating the compound into lipid vehicles such as oils or emulsions. | Can improve oral bioavailability by enhancing absorption. | More complex formulations that may require specialized equipment. |
Experimental Protocols
Protocol 1: General Formulation Preparation using a Co-solvent
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Weighing: Accurately weigh the required amount of this compound powder.
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Initial Dissolution: Add a minimal volume of 100% DMSO to the powder.
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Sonication: Place the vial in a sonicator bath until the solid is completely dissolved.
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Dilution: Slowly add the aqueous vehicle (e.g., saline containing 30% PEG300) to the DMSO concentrate while vortexing to reach the final desired concentration.
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Final Check: Ensure the final solution is clear and free of any precipitate before administration. The final DMSO concentration should be as low as possible, ideally below 10%.
Visualizations
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for in vivo delivery.
Caption: Logical diagram for formulation selection.
References
Edonentan Hydrate degradation and storage issues
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Edonentan Hydrate. It includes frequently asked questions (FAQs) and troubleshooting guides to address potential issues related to the degradation and storage of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known by its development code BMS-207940 hydrate, is a potent and selective antagonist of the endothelin A (ETA) receptor.[1][2][3] Endothelin-1 (ET-1) is a powerful vasoconstrictor, and by blocking the ETA receptor, this compound inhibits the signaling pathway that leads to vasoconstriction. This makes it a valuable tool for research in areas such as heart failure and pulmonary hypertension.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to keep the solid powder at -20°C. When in solution, it should be stored at -80°C. For short-term transport, shipping with blue ice or at ambient temperature is acceptable.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For example, a stock solution can be prepared by dissolving the compound in DMSO. Sonication may be recommended to ensure complete dissolution.
Q4: What are the potential degradation pathways for this compound?
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Hydrolysis: Degradation in acidic or alkaline conditions.
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Oxidation: Degradation in the presence of oxidizing agents.
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Photodegradation: Degradation upon exposure to light.
Q5: Is this compound sensitive to humidity?
A5: As a hydrate, the compound contains water molecules within its crystal structure. Changes in ambient humidity could potentially affect its physical stability, leading to dehydration or further hydration. It is advisable to store it in a well-sealed container in a controlled environment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperatures (-20°C for solid, -80°C for solutions). 2. Prepare Fresh Solutions: If the stock solution is old or has been stored improperly, prepare a fresh solution from solid powder. 3. Perform Purity Check: If possible, analyze the purity of the compound or solution using techniques like HPLC to check for degradation products. |
| Precipitation in stock solution | Poor solubility or temperature fluctuations. | 1. Ensure Complete Dissolution: When preparing the stock solution, ensure the compound is fully dissolved. Sonication can aid this process. 2. Store Properly: Store the solution at a constant -80°C to minimize temperature cycling which can affect solubility. 3. Warm Before Use: Before use, allow the solution to warm to room temperature and vortex briefly to ensure homogeneity. |
| Loss of potency over time | Gradual degradation of the compound in solution. | 1. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. 2. Use Freshly Prepared Solutions: For sensitive experiments, it is best to use freshly prepared solutions. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Note: This data is based on general recommendations from suppliers and should be confirmed with the specific product's certificate of analysis.
Table 2: Example Forced Degradation Profile of a Similar Endothelin Receptor Antagonist (Bosentan)
| Stress Condition | % Degradation |
| Acidic (0.1 M HCl) | Significant |
| Alkaline (0.1 M NaOH) | Significant |
| Oxidative (3% H2O2) | Unstable |
| Photolytic | Stable |
| Thermal | Stable |
This table is provided as an illustrative example based on published data for Bosentan and is intended to suggest potential sensitivities of this compound. Actual degradation will vary.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol provides a general methodology for conducting a forced degradation study to identify potential degradation products and pathways for a compound like this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl). Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH). Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H2O2). Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid powder and the stock solution to elevated temperatures (e.g., 60°C) for a defined period.
-
Photodegradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.
3. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and alkaline samples before analysis.
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Analyze all samples, including a control (unstressed) sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
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Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.
Visualizations
Caption: Endothelin A (ETA) Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
Technical Support Center: Edonentan Hydrate Protocol Adjustment for Different Cell Lines
Welcome to the technical support center for the Edonentan Hydrate protocol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting experimental procedures for various cell lines and to offer solutions for common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as BMS-207940, is a potent and highly selective antagonist of the Endothelin-A (ETA) receptor. Its mechanism of action involves blocking the binding of endothelin-1 (ET-1) to the ETA receptor. This inhibition disrupts downstream signaling pathways that are often implicated in cell proliferation, survival, and migration, particularly in cancer cells.
Q2: Why is it necessary to adjust the this compound protocol for different cell lines?
A2: The expression levels of the ETA receptor can vary significantly among different cell lines. For instance, studies have shown high ETA receptor expression in prostate cancer, renal carcinoma, and glioblastoma, while expression is lower in some lung cancers. Breast cancer may exhibit higher expression of the Endothelin-B (ETB) receptor. This variability in the target receptor density is a primary reason for optimizing the protocol, including concentration and incubation time, to achieve the desired biological effect in a specific cell line.
Q3: What is a good starting concentration range for this compound in cell culture experiments?
A3: Based on data from similar potent ETA receptor antagonists like Atrasentan and Zibotentan, a good starting concentration range for initial dose-response experiments is between 10 nM and 10 µM. For instance, Zibotentan has shown inhibitory effects in ovarian carcinoma cell lines at 1 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: What is a typical incubation time for this compound treatment?
A4: A common incubation time for assessing the effects of ETA receptor antagonists on cell viability is 72 hours. However, the optimal time can vary. For signaling pathway studies, shorter incubation times may be sufficient, while longer periods might be necessary to observe effects on cell proliferation. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the ideal incubation period for your cell line and assay.
Q5: How can I determine the IC50 value of this compound for my cell line?
A5: To determine the half-maximal inhibitory concentration (IC50), you should perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) with a serial dilution of this compound. After the chosen incubation period, measure cell viability and plot the percentage of inhibition against the logarithm of the drug concentration. A sigmoidal dose-response curve can then be fitted to the data to calculate the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability | 1. Low ETA receptor expression: The cell line may not express sufficient levels of the target receptor. 2. Suboptimal drug concentration: The concentration of this compound may be too low to elicit a response. 3. Insufficient incubation time: The treatment duration may be too short to observe an effect on cell proliferation. 4. Drug instability or insolubility: The compound may have degraded or precipitated out of the cell culture medium. | 1. Verify ETA receptor expression: Use techniques like RT-qPCR or Western blot to confirm ETA receptor expression in your cell line. 2. Perform a dose-response study: Test a wider range of concentrations (e.g., 1 nM to 50 µM) to identify the effective dose. 3. Conduct a time-course experiment: Evaluate the effects at multiple time points (e.g., 24, 48, 72, 96 hours). 4. Check compound solubility and stability: Ensure proper dissolution of this compound in a suitable solvent (like DMSO) and prepare fresh dilutions for each experiment. Visually inspect the media for any precipitation. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the drug and affect cell growth. 3. Inaccurate pipetting: Errors in dispensing cells or the compound can introduce variability. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before seeding to avoid clumping. 2. Minimize edge effects: Fill the outer wells with sterile PBS or media without cells and do not use them for data collection. 3. Use calibrated pipettes: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques. |
| Unexpected increase in cell proliferation at certain concentrations | 1. Hormetic effect: Some compounds can have a stimulatory effect at very low doses. 2. Off-target effects: The compound may be interacting with other cellular targets at specific concentrations. | 1. Expand the dose-response curve: Include lower concentrations to fully characterize the dose-response relationship. 2. Investigate off-target effects: If the effect is persistent and significant, further studies may be needed to identify other potential targets. |
| Difficulty dissolving this compound | 1. Poor solubility in aqueous media: this compound is a hydrophobic molecule. | 1. Use an appropriate solvent: Dissolve the compound in 100% DMSO to create a high-concentration stock solution. 2. Serial dilutions: Prepare serial dilutions of the stock solution in cell culture medium, ensuring thorough mixing at each step to avoid precipitation. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. |
Quantitative Data Summary
The following table summarizes IC50 values for the selective ETA receptor antagonists Atrasentan and Zibotentan in various cancer cell lines. While specific data for this compound is limited in publicly available literature, these values can serve as a reference for designing initial experiments.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Atrasentan | LNCaP | Prostate Cancer | Significantly inhibits growth at 0-50 µM | [1] |
| Atrasentan | C4-2b | Prostate Cancer | Significantly inhibits growth at 0-50 µM | [1] |
| Atrasentan | Pituitary Gland Cells | Pituitary Tumor | 0.4 | [1] |
| Zibotentan | - | ETA Receptor Binding | 13 | [2] |
| Zibotentan | Ovarian Carcinoma (HEY, OVCA 433) | Ovarian Cancer | Inhibits mitogenic activity at 1 µM | [3] |
Experimental Protocols
General Cell Viability (MTT) Assay Protocol
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cell lines.
Materials:
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This compound
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Dimethyl sulfoxide (DMSO)
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Complete cell culture medium appropriate for the cell line
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Phosphate-buffered saline (PBS)
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96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
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Cell Seeding:
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Trypsinize and count cells.
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Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.
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Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
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Compound Preparation and Treatment:
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Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
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Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
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Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
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Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
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After incubation, add 10 µL of MTT solution to each well.
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Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Carefully remove the medium containing MTT.
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Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Incubate for at least 15 minutes at room temperature with gentle shaking to ensure complete dissolution.
-
-
Data Acquisition:
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Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
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Subtract the background absorbance (from wells with medium only).
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Calculate the percentage of cell viability relative to the vehicle control.
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Plot the results and determine the IC50 value.
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Visualizations
Signaling Pathway of Endothelin-1 (ET-1) via ETA Receptor
References
Technical Support Center: Overcoming Resistance to Edonentan Hydrate in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Edonentan Hydrate, particularly concerning the development of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the endothelin A (ETA) receptor.[1] The endothelin axis, particularly the activation of the ETA receptor by its ligand endothelin-1 (ET-1), is implicated in various processes that promote tumor progression, including inhibition of apoptosis, remodeling of the extracellular matrix, cell proliferation, and angiogenesis.[1][2] By blocking the ETA receptor, this compound aims to inhibit these pro-tumorigenic signals.
Q2: We are observing a diminished response to this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to ETA receptor antagonists in cancer models can be multifactorial. Based on general principles of drug resistance, potential mechanisms include:
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Alterations in the Drug Target: Mutations or changes in the expression levels of the ETA receptor could reduce the binding affinity of this compound.
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Activation of Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to bypass the ETA receptor blockade.[3][4] For instance, the activation of the epidermal growth factor receptor (EGFR) pathway has been linked to resistance to ETA receptor antagonists.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active removal of the drug from the cell, reducing its intracellular concentration and efficacy.
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Changes in the Tumor Microenvironment: The complex interplay of cells and factors in the tumor microenvironment can contribute to drug resistance.
Q3: Are there any known combination therapies that could overcome resistance to ETA receptor antagonists?
Yes, preclinical studies with other ETA receptor antagonists have shown promise with combination therapies. For example, combining the ETA antagonist zibotentan with an EGFR antagonist demonstrated a significant reduction in tumor cell proliferation and invasion in ovarian cancer models. Another study showed that macitentan, when used in combination with other drugs, exhibited marked anti-tumoral effects in a multidrug-resistant ovarian tumor model. These findings suggest that targeting compensatory signaling pathways is a viable strategy to overcome resistance.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in an In Vitro Model
Symptoms:
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The IC50 value of this compound has significantly increased in your cancer cell line compared to initial experiments.
-
You observe reduced inhibition of cell proliferation or downstream signaling markers at previously effective concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Development of a resistant cell population | 1. Confirm Resistance: Perform a dose-response assay to confirm the shift in the IC50 value. Compare the results to the parental, sensitive cell line. 2. Develop a Resistant Cell Line: If not already done, you can intentionally develop a resistant cell line for further study by chronically exposing the parental cell line to increasing concentrations of this compound. 3. Investigate Resistance Mechanisms: Analyze the resistant cell line for changes in ETA receptor expression, mutations in the receptor, and activation of alternative signaling pathways (e.g., EGFR, c-Met). |
| Experimental variability | 1. Verify Drug Integrity: Ensure the this compound stock solution is properly stored and has not degraded. 2. Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, media composition, and cell densities between experiments. 3. Check for Contamination: Test your cell line for mycoplasma or other contaminants that could affect drug response. |
Issue 2: Lack of In Vivo Efficacy of this compound in an Animal Model
Symptoms:
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Tumor growth is not significantly inhibited in animals treated with this compound compared to the vehicle control group.
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Biomarkers of ETA receptor pathway activation are not suppressed in tumor tissue from treated animals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor drug exposure at the tumor site | 1. Pharmacokinetic Analysis: Measure the concentration of this compound in the plasma and tumor tissue over time to ensure adequate drug delivery. 2. Optimize Dosing Regimen: Adjust the dose, frequency, and route of administration based on pharmacokinetic data. |
| Intrinsic or acquired resistance of the tumor model | 1. In Vitro Sensitivity Testing: Confirm the sensitivity of the cancer cell line used for the xenograft to this compound in vitro before implanting into animals. 2. Combination Therapy: Consider combining this compound with another targeted agent or chemotherapy to enhance its anti-tumor activity. For example, based on preclinical data for other ETA antagonists, combination with an EGFR inhibitor could be explored. |
| Tumor microenvironment-mediated resistance | 1. Analyze the Tumor Microenvironment: Characterize the immune cell infiltrate and stromal components of the tumors, as these can influence therapeutic response. 2. Modulate the Microenvironment: Investigate therapies that can alter the tumor microenvironment to be more permissive to this compound's effects. |
Quantitative Data Summary
The following table presents hypothetical IC50 data for this compound in a sensitive parental cancer cell line and a derived resistant cell line. This data is illustrative and based on typical shifts observed when resistance develops to targeted therapies.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Ovarian Cancer (OVCAR-3) | This compound | 15 | - |
| Edonentan-Resistant OVCAR-3 | This compound | 250 | 16.7 |
Detailed Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest (e.g., OVCAR-3, PC-3)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the initial IC50 of this compound in the parental cell line.
-
Initial chronic exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).
-
Monitor cell growth: Observe the cells regularly. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.
-
Gradual dose escalation: Once the cells are growing steadily at the initial concentration, subculture them and increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat dose escalation: Continue this process of stepwise dose escalation. It is crucial to allow the cells to adapt and resume a stable growth rate at each concentration before increasing it further. This process can take several months.
-
Characterize the resistant line: Once the cell line can proliferate in a significantly higher concentration of this compound (e.g., 10- to 20-fold the initial IC50), perform a full dose-response curve to determine the new IC50 and calculate the fold resistance.
-
Cryopreserve resistant cells: At various stages of resistance development, it is advisable to cryopreserve vials of the resistant cells.
Protocol 2: Cell Viability Assay to Determine IC50
This protocol outlines the use of the MTT assay to measure cell viability and determine the IC50 of this compound.
Materials:
-
Parental and resistant cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a period that allows for cell proliferation (e.g., 72 hours).
-
MTT addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the cell viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for studying Edonentan resistance.
Caption: Troubleshooting logic for Edonentan resistance.
References
- 1. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin receptor antagonism and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 4. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Edonentan Hydrate and Other Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Edonentan Hydrate against other prominent endothelin receptor antagonists (ETAs). The information presented is curated from publicly available experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
Introduction to Endothelin Receptor Antagonists
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological processes. Its effects are mediated through two G protein-coupled receptors: the endothelin A (ETA) receptor, which is primarily responsible for vasoconstriction and cell proliferation, and the endothelin B (ETB) receptor, which is involved in vasodilation, clearance of ET-1, and anti-proliferative effects.[1][2] Dysregulation of the endothelin system is implicated in the pathophysiology of several cardiovascular and fibrotic diseases, making ET-1 receptors a key therapeutic target.
Endothelin receptor antagonists (ETAs) are a class of drugs that block the binding of ET-1 to its receptors, thereby mitigating its pathological effects.[3][4] These antagonists can be broadly categorized based on their selectivity for the ETA and ETB receptors. Selective ETA antagonists primarily target the vasoconstrictive and proliferative pathways, while dual or mixed antagonists block both receptor subtypes.[5] The choice between a selective and a dual antagonist depends on the specific therapeutic application and the desired physiological outcome.
Comparative Analysis of ETA Receptor Binding Affinity
The binding affinity of an antagonist to its target receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
The following table summarizes the reported Ki values for this compound and other notable ETAs at both the ETA and ETB receptors. It is important to note that these values are compiled from various studies and experimental conditions may differ, potentially influencing the results.
| Antagonist | ETA Receptor Ki | ETB Receptor Ki | Selectivity (ETB Ki / ETA Ki) |
| This compound | 10 pM | 810 nM | 81,000 |
| Atrasentan | - | - | - |
| Avosentan | - | - | - |
| Clazosentan | - | - | - |
| Bosentan | 77.9 nM | - | - |
| Macitentan | 0.14 nM | - | - |
| Ambrisentan | 0.12 nM | - | - |
| Sitaxentan | - | - | - |
Note: The values for Macitentan and Ambrisentan are presented as Kb values from a functional assay (calcium release assay) and may not be directly comparable to Ki values from binding assays. Data for Atrasentan, Avosentan, Clazosentan, and Sitaxentan Ki values were not consistently available in the searched literature for a direct comparison in this format.
This compound demonstrates exceptionally high potency for the ETA receptor with a Ki of 10 pM, indicating very strong binding. Its selectivity for the ETA receptor over the ETB receptor is also remarkably high, with a selectivity ratio of 81,000. This high selectivity suggests that this compound may offer a more targeted therapeutic approach by primarily inhibiting the vasoconstrictive and proliferative effects mediated by the ETA receptor, while potentially having minimal impact on the functions of the ETB receptor.
Endothelin Receptor Signaling Pathway
The binding of endothelin-1 to its receptors initiates a cascade of intracellular signaling events. The following diagram illustrates the key pathways activated by ETA and ETB receptors.
Caption: Simplified signaling pathways of ETA and ETB receptors.
Experimental Protocols
Receptor Binding Assay (Competitive Inhibition)
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for the ETA and ETB receptors.
Objective: To determine the concentration of a test antagonist that inhibits 50% of the binding of a radiolabeled ligand to the endothelin receptors.
Materials:
-
Cell membranes expressing human recombinant ETA or ETB receptors.
-
Radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1).
-
Test antagonist (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., Tris-HCl buffer containing MgCl₂, bovine serum albumin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the binding buffer with a fixed concentration of radiolabeled ET-1 and varying concentrations of the test antagonist.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test antagonist that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assay (Calcium Mobilization)
This protocol describes a common functional assay to assess the antagonistic activity of a compound by measuring its ability to inhibit ET-1-induced intracellular calcium mobilization.
Objective: To determine the functional potency of a test antagonist in blocking ET-1-induced cellular responses.
Materials:
-
Cells expressing ETA or ETB receptors (e.g., Chinese Hamster Ovary cells).
-
Endothelin-1.
-
Test antagonist (e.g., this compound) at various concentrations.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Assay buffer.
-
Fluorometric imaging plate reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Cells are seeded into microplates and cultured until they form a confluent monolayer.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the test antagonist for a specified period.
-
ET-1 Stimulation: The cells are then stimulated with a fixed concentration of ET-1.
-
Fluorescence Measurement: The changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a FLIPR.
-
Data Analysis: The concentration of the antagonist that produces 50% inhibition of the ET-1-induced calcium response (IC50) is determined. This value can be used to calculate the functional inhibition constant (Kb).
Experimental Workflow: Determining Antagonist Potency
The following diagram illustrates a typical workflow for determining the potency of an endothelin receptor antagonist.
Caption: A generalized workflow for the preclinical evaluation of ETA antagonists.
Conclusion
This compound emerges as a highly potent and selective ETA receptor antagonist based on the available preclinical data. Its picomolar affinity for the ETA receptor and significant selectivity over the ETB receptor suggest a strong potential for targeted therapeutic intervention in diseases driven by ETA receptor overactivation. Further comparative studies with standardized experimental protocols are warranted to fully elucidate the relative performance of this compound against other ETAs in various preclinical and clinical settings. This guide provides a foundational comparison to aid researchers in their ongoing investigations into this important class of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ENDOTHELIN RECEPTORS AND PAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Endothelin Receptor Antagonists: Edonentan Hydrate and Atrasentan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective endothelin-A (ETA) receptor antagonists: Edonentan Hydrate and Atrasentan. While both compounds target the same receptor, their development trajectories and available data differ significantly, with Atrasentan having a more extensive publicly available clinical trial portfolio. This document summarizes their mechanisms of action, presents available quantitative data, outlines experimental protocols for key studies, and visualizes relevant biological pathways and workflows.
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor and pro-inflammatory peptide implicated in the pathogenesis of various cardiovascular and renal diseases. Its effects are primarily mediated through two G protein-coupled receptors: the ETA and endothelin-B (ETB) receptors. The selective blockade of the ETA receptor is a therapeutic strategy to mitigate the detrimental effects of ET-1, such as vasoconstriction, cell proliferation, fibrosis, and inflammation.[1][2] this compound and Atrasentan are both selective ETA receptor antagonists.
Atrasentan has been investigated for various conditions, including diabetic kidney disease and, more recently, IgA nephropathy (IgAN), for which it has received accelerated approval for the reduction of proteinuria.[1][3] Its efficacy and safety have been evaluated in several large-scale clinical trials.
This compound (BMS-207940) is a highly potent and selective ETA receptor antagonist that showed promise in early preclinical studies, particularly for heart failure.[4] However, its clinical development appears to have been limited, with a scarcity of publicly available data from late-stage clinical trials.
Mechanism of Action and Signaling Pathway
Both this compound and Atrasentan are competitive antagonists of the endothelin-A (ETA) receptor. By binding to the ETA receptor, they prevent its activation by endothelin-1 (ET-1). This blockade inhibits the downstream signaling pathways that lead to vasoconstriction, inflammation, fibrosis, and proteinuria.
The binding of ET-1 to the ETA receptor on vascular smooth muscle cells, mesangial cells, and podocytes activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC contribute to cellular responses such as smooth muscle contraction, cell proliferation, and the production of pro-inflammatory and pro-fibrotic mediators.
Below is a diagram illustrating the endothelin-1 signaling pathway and the point of intervention for ETA receptor antagonists like this compound and Atrasentan.
Comparative Performance Data
Quantitative data for a direct head-to-head comparison of this compound and Atrasentan from clinical trials is not available. The following tables summarize the available data for each compound from separate studies.
Pharmacodynamic Properties
| Parameter | This compound (BMS-207940) | Atrasentan |
| Target | Endothelin-A (ETA) Receptor | Endothelin-A (ETA) Receptor |
| Binding Affinity (Ki) | 10 pM | - |
| Selectivity | 80,000-fold for ETA vs ETB | >1,800-fold for ETA vs ETB |
| Oral Bioavailability | 100% (in rats) | - |
Atrasentan Clinical Trial Data (IgA Nephropathy - ALIGN Study)
The ALIGN study was a Phase III, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of Atrasentan in patients with IgA nephropathy at risk of progressive loss of renal function.
| Parameter | Atrasentan (0.75 mg/day) + Supportive Care | Placebo + Supportive Care |
| Primary Endpoint | ||
| Mean Reduction in Proteinuria (UPCR) at 36 weeks | 36.1% (p<0.0001) | - |
| Safety Profile | ||
| Fluid Retention | Reported, but generally manageable | - |
| Anemia | Increased incidence with higher exposure | - |
Atrasentan Clinical Trial Data (Diabetic Kidney Disease - SONAR Study)
The SONAR trial was a randomized, double-blind, placebo-controlled study that assessed the effects of Atrasentan on renal outcomes in patients with type 2 diabetes and chronic kidney disease.
| Parameter | Atrasentan (0.75 mg/day) | Placebo |
| Primary Endpoint | ||
| Composite Renal Outcome (doubling of serum creatinine or end-stage renal disease) | Hazard Ratio: 0.65 (95% CI 0.49–0.88; P = 0.0047) | - |
| Key Secondary Endpoint | ||
| Reduction in Urinary Albumin-to-Creatinine Ratio (UACR) | Significant reduction observed | - |
| Safety Profile | ||
| Hospitalization for Heart Failure | No significant increase overall, but requires monitoring | - |
| Fluid Retention | A known side effect, managed through patient selection and monitoring | - |
This compound Preclinical and Early Clinical Data
Publicly available quantitative clinical data for this compound is very limited.
-
Preclinical: In rats, oral administration of Edonentan (3-10 µmol/kg) was shown to block big ET-1 pressor responses, demonstrating in vivo efficacy. It also showed improved systemic clearance and volume of distribution compared to its predecessor, BMS-193884.
-
Clinical: Edonentan entered Phase I clinical trials for intermittent claudication. However, no efficacy or safety data from these or subsequent trials are readily available in the public domain.
Experimental Protocols
Atrasentan - ALIGN Study Protocol
The following is a summary of the experimental protocol for the ALIGN Phase III clinical trial.
Methodology Summary:
-
Study Design: A global, randomized, multicenter, double-blind, placebo-controlled Phase III clinical trial.
-
Participants: Approximately 340 patients with biopsy-proven IgA nephropathy, baseline total proteinuria ≥1 g/day , and an estimated glomerular filtration rate (eGFR) of ≥30 mL/min/1.73 m², despite being on a maximally tolerated and stable dose of a renin-angiotensin system (RAS) inhibitor.
-
Intervention: Patients were randomized to receive either 0.75 mg of Atrasentan or a matching placebo once daily for approximately 2.5 years (132 weeks).
-
Primary Outcome: The primary efficacy endpoint was the change in proteinuria as measured by the urine protein to creatinine ratio (UPCR) from baseline to 36 weeks.
-
Secondary Outcomes: Key secondary endpoints included the change in kidney function as measured by eGFR from baseline to week 136, as well as safety and tolerability.
Atrasentan - SONAR Study Protocol
The SONAR trial employed an enrichment design to identify patients most likely to benefit from Atrasentan treatment.
References
- 1. Endothelin antagonism in pulmonary hypertension, heart failure, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The endothelin system as a therapeutic target in cardiovascular disease: great expectations or bleak house? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Edonentan | Endothelin Receptor | TargetMol [targetmol.com]
Edonentan Hydrate: A Comparative Analysis of Endothelin A Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Edonentan Hydrate's selectivity for the endothelin A (ETA) receptor against other commercially available endothelin receptor antagonists. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to support an objective evaluation.
High Selectivity of this compound for the ETA Receptor
This compound is a potent and highly selective antagonist for the endothelin A (ETA) receptor, a G-protein coupled receptor critically involved in vasoconstriction and cell proliferation.[1][2] Its exceptional selectivity for the ETA receptor over the endothelin B (ETB) receptor minimizes off-target effects, offering a more precise therapeutic intervention in ETA-driven pathologies.
Experimental data, summarized in the table below, demonstrates the superior selectivity profile of this compound compared to other endothelin receptor antagonists.
Comparative Selectivity of Endothelin Receptor Antagonists
| Compound | Target Receptor | Ki (nM) | Selectivity Ratio (ETB Ki / ETA Ki) |
| This compound | ETA | 0.01 [1][2][3] | 81,000 |
| ETB | 810 | ||
| Ambrisentan | ETA | - | >4000 |
| ETB | - | ||
| Atrasentan | ETA | - | ~1200-1800 |
| ETB | - | ||
| Bosentan | ETA | - | ~20 |
| ETB | - | ||
| Zibotentan | ETA | 13 | >100 |
| ETB | >1300 |
Experimental Protocols
The selectivity of endothelin receptor antagonists is primarily determined through in vitro radioligand binding assays. These assays measure the ability of a compound to displace a radiolabeled ligand from its receptor.
Radioligand Binding Assay for ETA and ETB Receptor Affinity
This protocol outlines the general steps for a competitive binding assay to determine the Ki values of a test compound for the ETA and ETB receptors.
1. Membrane Preparation:
-
Cell lines engineered to express high levels of either human ETA or ETB receptors are cultured and harvested.
-
The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptors.
-
The mixture is incubated to allow binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Mechanism and Methodology
To further elucidate the context of this compound's function and the methods used for its validation, the following diagrams are provided.
Caption: Endothelin A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
Unveiling the Selectivity of Edonentan Hydrate: A Comparative Analysis of Endothelin Receptor Antagonism
For researchers and professionals in drug development, understanding the precise interactions of a compound with its intended target and potential off-target effects is paramount. This guide provides a detailed comparison of Edonentan Hydrate's cross-reactivity with the endothelin B (ETB) receptor, benchmarked against other key endothelin receptor antagonists. The experimental data and methodologies presented herein offer a clear perspective on its selectivity profile.
This compound, a potent and highly selective endothelin A (ETA) receptor antagonist, has demonstrated a significant affinity for its primary target.[1][2] This selectivity is a critical attribute, as the distinct physiological roles of ETA and ETB receptors necessitate targeted therapeutic intervention. While ETA receptor activation primarily mediates vasoconstriction and cell proliferation, ETB receptors are involved in vasodilation, clearance of endothelin-1 (ET-1), and inhibition of endothelin-converting enzyme-1.[3][4] Therefore, a high degree of selectivity for the ETA receptor is desirable to minimize potential side effects associated with ETB receptor blockade.
Comparative Binding Affinity of Endothelin Receptor Antagonists
The cross-reactivity of this compound with the ETB receptor has been quantified through in vitro binding assays, revealing a remarkable selectivity for the ETA receptor. The following table summarizes the binding affinities (Ki) of this compound and other notable endothelin receptor antagonists for both ETA and ETB receptors, allowing for a direct comparison of their selectivity profiles.
| Compound | ETA Receptor Ki | ETB Receptor Ki | Selectivity Ratio (ETA/ETB) | Reference |
| This compound (BMS-207940) | 10 pM | 810 nM | 80,000-fold | [5] |
| Ambrisentan | - | - | >4000-fold | |
| Sitaxsentan | - | - | - | |
| Bosentan | - | - | 20:1 to >240-fold | |
| Macitentan | - | - | - |
Note: Ki values for Ambrisentan, Sitaxsentan, Bosentan, and Macitentan are presented as reported in the literature, which may vary based on the specific experimental conditions. The selectivity ratio for this compound is calculated from the provided Ki values.
Endothelin Signaling Pathway and Antagonist Intervention
The endothelin signaling pathway plays a crucial role in vascular homeostasis. The following diagram illustrates the distinct roles of ETA and ETB receptors and the point of intervention for selective antagonists like this compound.
Experimental Methodologies
The determination of binding affinities and selectivity of endothelin receptor antagonists relies on robust and standardized experimental protocols. The following outlines a typical methodology for a radioligand binding assay used to assess the cross-reactivity of compounds like this compound.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound for ETA and ETB receptors.
Materials:
-
Cell lines expressing human recombinant ETA or ETB receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]-ET-1.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of unlabeled ET-1).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells expressing either ETA or ETB receptors and harvest them. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([¹²⁵I]-ET-1) at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. For total binding wells, add only the membrane and radioligand. For non-specific binding wells, add the membrane, radioligand, and a high concentration of unlabeled ET-1.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical radioligand binding assay workflow.
References
Comparative Analysis of Edonentan Hydrate Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioavailability of Edonentan Hydrate, a potent and selective endothelin A (ETA) receptor antagonist, with other commercially available endothelin receptor antagonists (ERAs). This document summarizes available preclinical and clinical data to aid in research and development decisions.
Executive Summary
This compound has demonstrated exceptional oral bioavailability in preclinical studies, reaching 100% in rat models.[1] This suggests a promising profile for oral administration. However, a significant data gap exists as no human bioavailability data for this compound has been publicly reported. In contrast, other ERAs such as Bosentan, Ambrisentan, and Atrasentan have undergone clinical evaluation, with established oral bioavailability profiles in humans. This guide presents a comparative overview of these agents, highlighting the preclinical advantages of this compound while underscoring the need for clinical pharmacokinetic studies to ascertain its viability in human subjects.
Data Presentation: Comparative Bioavailability of Endothelin Receptor Antagonists
The following table summarizes the available oral bioavailability data for this compound and other selected endothelin receptor antagonists.
| Drug | Selectivity | Oral Bioavailability | Species | Key Findings |
| This compound | ETA Selective | 100%[1] | Rat | Superior oral bioavailability in preclinical models.[1] |
| Bosentan | Dual ETA/ETB | ~50%[2][3] | Human | Absolute bioavailability is approximately 50% and is not significantly affected by food. |
| Ambrisentan | ETA Selective | ~80% | Human | Overall bioavailability is high and not affected by food. |
| Atrasentan | ETA Selective | Rapidly Absorbed | Human | While a specific percentage is not stated, it is noted to be orally bioavailable and rapidly absorbed. |
Experimental Protocols
Detailed experimental protocols for determining the bioavailability of this compound in humans are not available. However, a generalized protocol for a standard oral bioavailability study is described below, based on common practices in clinical pharmacology.
Generalized Protocol for an Oral Bioavailability Study
This protocol outlines a typical single-dose, crossover study design to determine the absolute bioavailability of an oral formulation compared to an intravenous (IV) administration.
1. Study Design:
- A randomized, open-label, two-period, two-sequence crossover design.
- A washout period of sufficient duration (typically 5-7 half-lives of the drug) will separate the two treatment periods.
2. Study Population:
- Healthy adult male and female volunteers.
- Subjects will undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.
3. Investigational Product Administration:
- Oral Administration: A single oral dose of the investigational drug (e.g., this compound) at a predetermined strength.
- Intravenous Administration: A single IV infusion of the drug over a specified period.
4. Pharmacokinetic Sampling:
- Serial blood samples will be collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
- Plasma will be separated by centrifugation and stored at -80°C until analysis.
5. Bioanalytical Method:
- A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be used to quantify the drug concentration in plasma samples.
- The method will be validated for linearity, accuracy, precision, selectivity, and stability.
6. Pharmacokinetic Analysis:
- Pharmacokinetic parameters will be calculated using non-compartmental analysis. Key parameters include:
- Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf).
- Maximum plasma concentration (Cmax).
- Time to reach maximum plasma concentration (Tmax).
- Elimination half-life (t1/2).
- Absolute bioavailability (F) will be calculated using the formula:
- F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
Mandatory Visualizations
Signaling Pathway of Endothelin Receptors
The following diagram illustrates the signaling pathway of endothelin-1 (ET-1) and the mechanism of action of endothelin receptor antagonists.
Caption: Endothelin-1 signaling pathway and points of antagonist intervention.
Experimental Workflow for a Bioavailability Study
The diagram below outlines the typical workflow for a clinical study designed to assess the oral bioavailability of a new drug candidate like this compound.
Caption: Generalized workflow for a clinical bioavailability study.
References
Comparative Analysis of Edonentan Hydrate and Zibotentan: A Guide for Researchers
This guide provides a detailed comparison of two selective endothelin-A (ETA) receptor antagonists, Edonentan Hydrate and Zibotentan. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds based on available experimental data.
Mechanism of Action and Signaling Pathway
Both this compound and Zibotentan are selective antagonists of the endothelin-A (ETA) receptor.[1][2] Endothelin-1 (ET-1), a potent vasoconstrictor, exerts its effects by binding to ETA and ETB receptors. The activation of ETA receptors on vascular smooth muscle cells mediates vasoconstriction and cell proliferation. By selectively blocking the ETA receptor, both compounds inhibit these downstream effects.
Below is a diagram illustrating the simplified signaling pathway of endothelin-1 and the point of intervention for ETA receptor antagonists like this compound and Zibotentan.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and Zibotentan. Direct comparative studies are not available; therefore, the data is compiled from individual studies on each compound.
| Parameter | This compound | Zibotentan | Source(s) |
| Binding Affinity (Ki) | 10 pM for ETA receptor | 13 nM for ETA receptor | [1][3] |
| Selectivity | Selective for ETA receptor | Selective for ETA receptor (no affinity for ETB receptor with IC50 >10 µM) | [1] |
| In Vitro Activity | - | Inhibits ET-1 induced mitogenic activity in ovarian carcinoma cell lines (HEY and OVCA 433) at 1 µM. Reverts ET-1 mediated epithelial-mesenchymal transition (EMT) at 1 µM. | |
| Oral Bioavailability | 100% (in rats) | Orally active | |
| Clinical Development | Investigated for congestive heart failure. | Investigated for various cancers and more recently for chronic kidney disease in combination with dapagliflozin. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
-
Cell Lines: HEY and OVCA 433 ovarian carcinoma cell lines, which secrete ET-1 and express both ETA and ETB mRNA.
-
Treatment: Cells were treated with Zibotentan at a concentration of 1 µM.
-
Assay: The study measured the inhibition of endothelin-1 (ET-1) induced mitogenic activity. While the specific assay is not detailed in the provided text, mitogenic activity is typically assessed using assays that measure cell proliferation, such as MTT or BrdU incorporation assays.
-
Outcome: Zibotentan at 1 µM was shown to inhibit the proliferative effects of ET-1 on these cancer cell lines.
-
Animal Model: Mice with HEY ovarian carcinoma xenografts.
-
Treatment: Zibotentan was administered at a dose of 10 mg/kg/day for 21 days.
-
Parameters Measured: Tumor growth, cell proliferation (Ki-67 expression), and tumor-induced vascularization.
-
Outcome: Treatment with Zibotentan resulted in a 69% inhibition of tumor growth, a 37% inhibition of Ki-67 expression, and a 62% inhibition of tumor-induced vascularization, with no associated toxicity.
-
Study Design: A randomized, double-blind clinical trial in patients with chronic kidney disease (CKD).
-
Population: 447 patients with an estimated glomerular filtration rate (eGFR) of ≥20 mL/min/1.73m² and a urine albumin-to-creatinine ratio (UACR) between 150 and 5000 mg/g.
-
Intervention: Patients received either a combination of zibotentan and dapagliflozin or dapagliflozin alone for 12 weeks. The high dose was 1.5 mg zibotentan / 10 mg dapagliflozin.
-
Primary Endpoint: Change in UACR.
-
Outcome: The combination of high-dose zibotentan with dapagliflozin resulted in a statistically significant reduction in UACR of -33.7% compared to dapagliflozin alone.
Below is a workflow diagram for a typical clinical trial like the ZENITH-CKD study.
References
Comparative Analysis of Edonentan Hydrate's Downstream Effects
A comprehensive guide for researchers, scientists, and drug development professionals on the downstream signaling pathways and comparative efficacy of Edonentan Hydrate, a potent and selective endothelin A (ETA) receptor antagonist.
This compound is a highly potent and selective antagonist of the endothelin A (ETA) receptor, with a reported Ki of 10 pM.[1][2] Its primary mechanism of action involves blocking the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting the downstream signaling cascades that lead to vasoconstriction, cell proliferation, and fibrosis.[3] This guide provides a comparative analysis of the downstream effects of this compound against other endothelin receptor antagonists (ERAs), supported by available preclinical data and detailed experimental methodologies.
Comparison of this compound with Other Endothelin Receptor Antagonists
The endothelin receptor antagonist class includes dual ETA/ETB receptor antagonists and selective ETA receptor antagonists. This compound falls into the latter category, offering potential advantages by specifically targeting the deleterious effects mediated by the ETA receptor while preserving the potential beneficial functions of the ETB receptor, such as vasodilation and clearance of ET-1.[4]
| Drug | Target Receptor(s) | Key Downstream Effects Investigated |
| This compound | Selective ETA | Blocks big ET-1 pressor responses.[1] |
| Bosentan | Dual ETA/ETB | Reduces pulmonary and systemic vascular resistance, improves cardiac index. |
| Ambrisentan | Selective ETA | Improves exercise capacity and hemodynamics in pulmonary arterial hypertension. |
| Atrasentan | Selective ETA | Reduces proteinuria in diabetic kidney disease. |
| Sitaxsentan | Selective ETA | Improves exercise capacity and cardiopulmonary hemodynamics. |
Downstream Signaling Pathways Modulated by ETA Receptor Blockade
Activation of the ETA receptor by ET-1 initiates a cascade of intracellular signaling events. The primary pathways affected by this compound and other ETA antagonists include:
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: ET-1 binding to the ETA receptor activates PLC, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium and activation of PKC, which in turn mediates cellular responses like smooth muscle contraction and proliferation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The ETA receptor can transactivate receptor tyrosine kinases, leading to the activation of the Ras/Raf/MEK/ERK (MAPK) cascade. This pathway is crucial for cell growth, differentiation, and survival. Studies have shown that ET-1 stimulates MAPK activity, which can be attenuated by ETA receptor antagonists.
-
JAK/STAT Pathway: There is evidence of crosstalk between the endothelin system and the JAK/STAT pathway. While direct modulation of JAK/STAT by Edonentan has not been extensively documented, the pathway is a known downstream effector of G-protein coupled receptors.
-
Regulation of Gene Expression (c-fos and NF-κB): ET-1 is a potent inducer of immediate-early genes like c-fos and the transcription factor NF-κB. Activation of NF-κB is implicated in inflammatory responses and cell survival. ETA receptor antagonists can inhibit the expression of these downstream targets.
Below is a diagram illustrating the primary signaling pathways affected by ETA receptor activation and the point of intervention for this compound.
Caption: ETA Receptor Signaling and Edonentan Inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies commonly employed in the preclinical evaluation of endothelin receptor antagonists.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the antagonist for the ETA and ETB receptors.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing human ETA or ETB receptors.
-
Binding Reaction: A fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist (e.g., this compound).
-
Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filters is then measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Pressor Response Assays
Objective: To evaluate the in vivo efficacy of the antagonist in blocking ET-1-induced vasoconstriction.
Protocol:
-
Animal Model: Anesthetized rats are commonly used.
-
Drug Administration: The antagonist (e.g., this compound) or vehicle is administered orally or intravenously.
-
ET-1 Challenge: After a specified period, a bolus injection of big ET-1 (a precursor to ET-1) is administered intravenously.
-
Blood Pressure Monitoring: Mean arterial pressure is continuously monitored via a catheter implanted in a carotid or femoral artery.
-
Data Analysis: The increase in mean arterial pressure in response to the big ET-1 challenge is measured and compared between the antagonist-treated and vehicle-treated groups.
Cell Proliferation Assays
Objective: To assess the effect of the antagonist on ET-1-induced cell proliferation.
Protocol:
-
Cell Culture: Vascular smooth muscle cells or other relevant cell types are cultured in appropriate media.
-
Treatment: Cells are treated with ET-1 in the presence or absence of the antagonist (e.g., this compound) at various concentrations.
-
Proliferation Measurement: Cell proliferation can be quantified using various methods, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: Measures DNA synthesis during cell division.
-
Direct Cell Counting: Using a hemocytometer or automated cell counter.
-
-
Data Analysis: The percentage of inhibition of ET-1-induced proliferation by the antagonist is calculated.
The following diagram illustrates a general experimental workflow for evaluating the in vivo efficacy of an ETA receptor antagonist.
Caption: In Vivo Efficacy Workflow.
Conclusion
This compound is a potent and selective ETA receptor antagonist that effectively blocks the downstream signaling pathways activated by ET-1. While direct comparative preclinical data with other ERAs on specific downstream molecular targets is not extensively published, its high affinity and selectivity for the ETA receptor suggest a favorable profile for mitigating the pathological effects of ET-1 in various cardiovascular and fibrotic diseases. Further head-to-head studies are warranted to fully elucidate its comparative efficacy and downstream effects relative to other agents in this class.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of selective versus dual endothelin receptor antagonism on cerebrovascular dysfunction in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Endothelin Receptor Antagonists
A Guide for Researchers and Drug Development Professionals
Endothelin receptor antagonists (ERAs) represent a cornerstone in the management of pulmonary arterial hypertension (PAH) and are under investigation for various other conditions. These agents function by blocking the effects of endothelin-1 (ET-1), a potent vasoconstrictor and smooth-muscle mitogen.[1][2] Commercially available ERAs primarily include bosentan, ambrisentan, and macitentan, which can be broadly categorized based on their receptor selectivity. Bosentan and macitentan are dual antagonists, targeting both endothelin receptor type A (ETA) and type B (ETB), while ambrisentan is selective for the ETA receptor.[3] This guide provides a detailed, data-driven comparison of these three agents to inform research and clinical development.
The Endothelin Signaling Pathway
The biological effects of ET-1 are mediated through the activation of G-protein-coupled receptors ETA and ETB. ETA receptors are predominantly found on vascular smooth muscle cells and mediate vasoconstriction and cellular proliferation. ETB receptors, located on endothelial cells, are involved in vasodilation (via nitric oxide and prostacyclin release) and the clearance of circulating ET-1. However, ETB receptors are also present on smooth muscle cells, where they can contribute to vasoconstriction.[4][5] The differential blockade of these receptors by selective versus dual antagonists forms the basis of their distinct pharmacological profiles.
Comparative Receptor Affinity and Selectivity
The affinity and selectivity of ERAs for ETA and ETB receptors are critical determinants of their biological activity. While ambrisentan shows high selectivity for the ETA receptor, bosentan and macitentan act as dual antagonists with varying degrees of selectivity. Macitentan demonstrates a higher affinity for the ETA receptor compared to bosentan.
| Antagonist | Receptor Target | Affinity (IC50 / Ki) | Selectivity (ETA:ETB) |
| Ambrisentan | ETA | - | ~200:1 |
| Bosentan | ETA / ETB | Ki: 4.7 nM (ETA), 95 nM (ETB) | ~20:1 |
| Macitentan | ETA / ETB | IC50: 0.5 nM (ETA), 391 nM (ETB) | ~50:1 (based on Correale et al.) or ~782:1 (based on IC50 values) |
Head-to-Head Clinical Efficacy and Safety
Direct head-to-head clinical trials are limited, but pivotal placebo-controlled trials and meta-analyses provide valuable comparative data, primarily focusing on the endpoint of a 6-minute walk distance (6MWD) and safety profiles.
Efficacy in Pivotal Trials
The foundational clinical trials for each drug demonstrated significant improvements in exercise capacity compared to placebo.
| Trial (Antagonist) | Primary Efficacy Endpoint (vs. Placebo) | Key Result |
| BREATHE-1 (Bosentan) | Change in 6MWD at Week 16 | Mean difference of +44 meters |
| ARIES-1 & 2 (Ambrisentan) | Change in 6MWD at Week 12 | Placebo-corrected increase of +31m to +59m across doses |
| SERAPHIN (Macitentan) | Time to first morbidity/mortality event | 45% risk reduction with 10 mg dose (p<0.001) |
| Change in 6MWD at Month 6 (secondary endpoint) | Placebo-corrected increase of +22 meters (10 mg dose) |
Comparative Safety Profile
A major differentiator among ERAs is their safety profile, particularly concerning hepatotoxicity and peripheral edema.
| Adverse Event | Bosentan | Ambrisentan | Macitentan |
| Hepatotoxicity (Elevated Aminotransferases) | Highest risk in class (12.3% vs 2.47% for placebo, p<0.0001) | No significant hepatotoxicity vs. placebo | No significant hepatotoxicity vs. placebo |
| Peripheral Edema | Increased risk vs. placebo (10.3% vs 7.1%, p=0.02) | Increased risk vs. placebo (20.8% vs 10.3%, p=0.0002) | Lower incidence compared to ambrisentan |
| Anemia | Increased risk vs. placebo (4.72% vs 2.01%, p=0.002) | - | Increased risk vs. placebo (9.98% vs 3.7%, p=0.0004) |
A network meta-analysis directly comparing ambrisentan and bosentan found no significant difference in efficacy measures like 6MWD and clinical worsening. However, ambrisentan was found to be significantly better than bosentan regarding abnormal liver function. Studies involving patients switching from bosentan or ambrisentan to macitentan have shown that the transition can lead to further improvements in 6MWD and WHO Functional Class, suggesting potential superior efficacy for macitentan.
Preclinical and Pharmacokinetic Properties
Preclinical studies and pharmacokinetic analyses offer deeper insights into the distinguishing features of these antagonists, particularly regarding tissue penetration and receptor binding kinetics.
Macitentan was developed by modifying the structure of bosentan to enhance efficacy and safety. It exhibits properties of sustained receptor binding and enhanced tissue penetration. Preclinical head-to-head studies in rat models of hypertension demonstrated that macitentan could produce an additional reduction in blood pressure when administered on top of a maximally effective dose of bosentan, suggesting a more complete and superior blockade of ET receptors.
Experimental Protocols
Radioligand Competition Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of unlabeled antagonist compounds by measuring their ability to displace a radiolabeled ligand from the ETA and ETB receptors.
1. Membrane Preparation:
-
Cells or tissues expressing the target endothelin receptor (e.g., CHO cells transfected with human ETA or ETB receptors) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.
-
Protein concentration is determined using a standard method like the BCA assay.
2. Assay Incubation:
-
The assay is conducted in 96-well plates.
-
To each well, the following are added: the membrane preparation, a fixed concentration of a radioligand (e.g., [125I]ET-1), and varying concentrations of the unlabeled antagonist (the "competitor").
-
The plates are incubated, typically for 60-120 minutes at a controlled temperature (e.g., 30°C), to allow binding to reach equilibrium.
3. Separation and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Competition curves are generated by plotting the percentage of specific binding against the log concentration of the competitor.
-
The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from these curves using non-linear regression analysis.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Pivotal Clinical Trial Protocols (Summarized)
BREATHE-1 (Bosentan): This was a double-blind, placebo-controlled study involving 213 patients with PAH (WHO FC III or IV). Patients were randomized to receive placebo or bosentan (62.5 mg twice daily for 4 weeks, then uptitrated to 125 mg or 250 mg twice daily). The primary endpoint was the change in 6MWD from baseline to week 16.
ARIES-1 and ARIES-2 (Ambrisentan): These were two concurrent, randomized, double-blind, placebo-controlled studies involving a total of 394 patients with PAH. Patients were randomized to receive placebo or ambrisentan (2.5, 5, or 10 mg once daily) for 12 weeks. The primary endpoint for both studies was the change in 6MWD from baseline to week 12.
SERAPHIN (Macitentan): This was a large, long-term, event-driven, double-blind, placebo-controlled study in 742 patients with symptomatic PAH. Patients were randomized (1:1:1) to placebo, macitentan 3 mg, or macitentan 10 mg once daily. The primary endpoint was the time from treatment initiation to the first occurrence of a composite of morbidity and mortality events, including death, atrial septostomy, lung transplantation, initiation of IV/subcutaneous prostanoids, or worsening of PAH.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Current Status of Endothelin Receptor Antagonists in Pulmonary Arterial Hypertension: A Combined Study Results and Pharmacology-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Safety Operating Guide
Essential Guidance for the Disposal of Edonentan Hydrate
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Disposal
Edonentan Hydrate is a potent and selective endothelin A (ETA) receptor antagonist. As a potent research chemical, proper disposal is crucial to ensure personnel safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this document provides essential, step-by-step guidance based on established protocols for the disposal of potent pharmaceutical compounds and hazardous chemical waste.
It is imperative to handle this compound in accordance with all applicable federal, state, and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.
Core Disposal Principles
The primary objective when disposing of this compound is to prevent its release into the environment and to minimize exposure to personnel. This involves the proper segregation, packaging, labeling, and transfer of waste to a licensed hazardous waste disposal facility.
Step-by-Step Disposal Procedures
-
Decontamination of Surfaces and Equipment:
-
All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated.
-
Use a validated cleaning procedure. This may involve washing with an appropriate solvent (e.g., ethanol, methanol) followed by a detergent solution.
-
Collect all cleaning materials, including wipes, paper towels, and disposable personal protective equipment (PPE), as contaminated waste.
-
-
Disposal of Unused or Expired this compound (Bulk Material):
-
Do not dispose of solid this compound down the drain or in regular trash.
-
Carefully place the original container with the unused material into a larger, sealable, and clearly labeled hazardous waste container.
-
If the original container is compromised, transfer the material in a fume hood or other contained space to a new, appropriate container.
-
-
Disposal of Contaminated Materials:
-
This category includes items such as:
-
Personal Protective Equipment (PPE): Gloves, lab coats, safety glasses.
-
Labware: Pipette tips, vials, tubes, and other disposables.
-
Spill Cleanup Materials: Absorbents, wipes.
-
-
Segregate all contaminated materials into a designated, leak-proof hazardous waste container. This container should be lined with a heavy-duty plastic bag.
-
Ensure the container is kept closed when not in use.
-
-
Packaging and Labeling:
-
All waste containers must be securely sealed to prevent leakage.
-
Label each container clearly with the words "Hazardous Waste" and a detailed description of the contents, including "this compound" and an estimate of the quantity.
-
Include the date the waste was first added to the container.
-
-
Storage and Collection:
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow your institution's procedures for scheduling a pickup by a licensed hazardous waste disposal contractor.
-
Quantitative Data Summary
As no specific Safety Data Sheet was found, quantitative data regarding disposal, such as concentration limits for drain disposal or reportable quantities, are not available for this compound. All quantities of this compound and materials contaminated with it should be treated as hazardous waste.
| Data Point | Value | Source |
| Reportable Quantity (RQ) | Not Established | N/A |
| Permissible Exposure Limit (PEL) | Not Established | N/A |
Experimental Protocols
Detailed experimental protocols involving this compound were not found in the public domain. For any experimental work, it is critical to develop a comprehensive protocol that includes safety handling procedures and a waste disposal plan before beginning the experiment.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the safe disposal of this compound.
Essential Safety and Logistical Information for Handling Edonentan Hydrate
Disclaimer: A specific Safety Data Sheet (SDS) for Edonentan Hydrate was not found in publicly available resources. Therefore, this document provides guidance based on general best practices for handling potent pharmaceutical compounds with unknown toxicity.[1][2] this compound should be treated as a potentially hazardous substance, and all handling procedures should prioritize the minimization of exposure. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.[2]
This guide is intended for researchers, scientists, and drug development professionals to establish safe handling and disposal plans for this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, a conservative approach to personal protection is essential. The primary goal is to prevent inhalation, ingestion, and skin/eye contact.[3][4] Engineering controls like a chemical fume hood or glove box should be the primary means of containment, with PPE serving as a critical secondary barrier.
The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Respiratory Protection | Hand Protection | Body Protection | Eye/Face Protection |
| Low-Volume Solution Preparation (in a fume hood) | N95 or higher rated respirator | Double nitrile gloves | Disposable lab coat, shoe covers | Chemical splash goggles |
| Weighing Powder or High-Energy Operations (e.g., sonicating, vortexing) | Powered Air-Purifying Respirator (PAPR) with particulate filters | Double nitrile gloves | Disposable coveralls (e.g., Tyvek), shoe covers | Face shield over chemical splash goggles |
| General Handling of Dilute Solutions | N/A (if handled in a certified chemical fume hood) | Single nitrile gloves | Lab coat | Safety glasses with side shields |
| Spill Cleanup | PAPR or half/full-face respirator with appropriate cartridges | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant disposable coveralls and shoe covers | Face shield over chemical splash goggles |
Operational Plan for Safe Handling
A systematic approach is crucial for safely handling potent compounds like this compound. The following step-by-step plan outlines the key phases of handling.
1. Preparation and Pre-Handling:
-
Designated Area: All work with solid this compound or concentrated solutions must be conducted in a designated and restricted area, such as a certified chemical fume hood, ventilated balance enclosure, or glove box.
-
Pre-Operational Checks: Before starting, ensure all necessary safety equipment, including the spill kit and waste containers, is readily accessible.
-
Waste Containers: Prepare clearly labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).
-
PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.
2. Handling and Manipulation:
-
Weighing: If possible, weigh the compound directly within the fume hood or a ventilated balance enclosure to contain any dust. Use gentle scooping techniques to minimize aerosol generation.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.
3. Post-Handling and Decontamination:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using a validated cleaning agent.
-
PPE Doffing: Remove PPE carefully in the designated doffing area to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing work and removing PPE.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Using a pre-prepared chemical spill kit, and while wearing the appropriate PPE, clean the spill by working from the outside in.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
The disposal of novel research chemicals must be handled with caution and in strict accordance with local and institutional regulations.
-
Waste Characterization: Treat all waste generated from handling this compound (including contaminated PPE, disposable labware, and cleaning materials) as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed. Use separate, clearly labeled containers for:
-
Solid Waste: Contaminated gloves, wipes, weigh boats, etc.
-
Liquid Waste: Unused solutions, solvent rinses.
-
Sharps: Contaminated needles, scalpels, or broken glass.
-
-
Container Management: Ensure all waste containers are made of compatible materials, are kept tightly sealed when not in use, and are stored in a designated satellite accumulation area.
-
Professional Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's EHS department. Do not dispose of this compound down the drain or in the regular trash.
Visualizations
Caption: A logical workflow for the safe handling of a potent research chemical.
Caption: A decision-making process for the disposal of chemical waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
